molecular formula C13H17N B1466259 2-Phenylspiro[3.3]heptan-2-amine CAS No. 1486187-36-3

2-Phenylspiro[3.3]heptan-2-amine

カタログ番号: B1466259
CAS番号: 1486187-36-3
分子量: 187.28 g/mol
InChIキー: ABOHDHXSIRACBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenylspiro[3.3]heptan-2-amine is an organic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol. This amine features a spiro[3.3]heptane core scaffold, a structure of significant interest in medicinal chemistry for its potential to improve the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of a phenyl substituent and an amine group on the same carbon atom creates a unique molecular architecture that serves as a versatile building block for pharmaceutical research and the synthesis of complex organic molecules. While direct studies on this specific amine are limited, research on structurally related bicyclo[2.2.1]heptan-2-amine (norcamphor) derivatives reveals their promise in neuroscience. These analogues have been investigated as uncompetitive N-Methyl-D-aspartate (NMDA) receptor antagonists acting at the phencyclidine (PCP) binding site . Excessive NMDA receptor activity is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease . Compounds like 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine have demonstrated acceptable toxicity profiles in cellular models and emerged as excellent leads for further development due to their neuroprotective potential and anticonvulsant activity . The spiro[3.3]heptane scaffold to which this compound belongs is also utilized in developing nematic liquid crystal mixtures and functional fine chemicals . Researchers can leverage this high-purity compound as a key intermediate to explore new chemical spaces and develop novel therapeutic agents or functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

特性

CAS番号

1486187-36-3

分子式

C13H17N

分子量

187.28 g/mol

IUPAC名

2-phenylspiro[3.3]heptan-2-amine

InChI

InChI=1S/C13H17N/c14-13(11-5-2-1-3-6-11)9-12(10-13)7-4-8-12/h1-3,5-6H,4,7-10,14H2

InChIキー

ABOHDHXSIRACBU-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC(C2)(C3=CC=CC=C3)N

正規SMILES

C1CC2(C1)CC(C2)(C3=CC=CC=C3)N

製品の起源

United States
Foundational & Exploratory

Synthesis and Characterization of 2-Phenylspiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-Phenylspiro[3.3]heptan-2-amine (CAS: 1486187-36-3). This scaffold represents a high-value pharmacophore in modern drug discovery, serving as a saturated,


-rich bioisostere for 4-phenylpiperidine or 1-phenylcyclohexylamine moieties.

The spiro[3.3]heptane core offers unique vectorality and improved metabolic stability compared to its monocyclic analogs. This guide prioritizes a stereocontrolled organometallic addition to a sulfinylimine (Ellman auxiliary approach) over traditional Ritter or Strecker chemistries. This route minimizes side reactions associated with strained ring systems and provides a scalable pathway to the gem-disubstituted quaternary center.

Strategic Value & Retrosynthetic Analysis

The Spiro[3.3]heptane Advantage

In medicinal chemistry, "escaping flatland" by increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success. The 2-phenylspiro[3.3]heptan-2-amine scaffold offers:
  • Gem-Disubstitution: The quaternary center at C2 locks the phenyl and amine groups into a specific spatial orientation, distinct from flexible piperidines.

  • Vectorality: The spirocyclic core directs exit vectors at an angle (~90°) that differs from the 109.5° of cyclohexanes or the planar nature of aromatics, allowing access to novel chemical space.

  • Metabolic Stability: The strained cyclobutane rings are often more resistant to oxidative metabolism (P450) than unstrained cyclohexanes.

Retrosynthetic Logic

The primary challenge is installing a nucleophilic amine and an aryl group onto the same carbon of a strained ring. Direct nucleophilic substitution is sterically hindered and prone to ring-opening. Therefore, we utilize a nucleophilic addition to an activated imine.

Retrosynthesis target 2-Phenylspiro[3.3]heptan-2-amine (Target) sulfinamine N-Sulfinyl Imine Intermediate (Activated Electrophile) target->sulfinamine Acidic Deprotection ketone Spiro[3.3]heptan-2-one (Starting Material) sulfinamine->ketone Condensation auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) sulfinamine->auxiliary nucleophile PhMgBr / PhLi (Nucleophile) sulfinamine->nucleophile 1,2-Addition

Figure 1: Retrosynthetic strategy utilizing the Ellman auxiliary for controlled quaternary center formation.

Experimental Protocol

Reagents & Materials
  • Starting Material: Spiro[3.3]heptan-2-one (Commercial or synthesized via decarboxylation of spiro[3.3]heptane-2,6-dione derivatives).

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).

  • Catalyst: Titanium(IV) ethoxide (

    
    ).
    
  • Nucleophile: Phenylmagnesium bromide (3.0 M in Et2O).

  • Solvents: Anhydrous THF, Dichloromethane (DCM), Methanol.

Step 1: Formation of the N-Sulfinyl Imine

This step activates the ketone for nucleophilic attack while preventing enolization side reactions common in strained ketones.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add Spiro[3.3]heptan-2-one (1.0 equiv, 10 mmol) and (R)-tert-butanesulfinamide (1.1 equiv, 11 mmol) to the flask.

  • Solvation: Dissolve in anhydrous THF (0.5 M concentration).

  • Activation: Add

    
      (2.0 equiv) dropwise via syringe. The solution will turn slightly yellow.
    
  • Reaction: Reflux the mixture at 70°C for 16–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of the ketone.

  • Workup:

    • Cool to room temperature (RT).

    • Pour into a rapidly stirring mixture of brine (20 mL) and EtOAc (20 mL). A thick white precipitate (titanium salts) will form.

    • Filter through a pad of Celite. Wash the cake thoroughly with EtOAc.

  • Purification: Dry the organic phase over

    
    , concentrate in vacuo, and purify via flash column chromatography (0-30% EtOAc in Hexanes) to yield the N-sulfinyl imine intermediate .
    
Step 2: Diastereoselective Grignard Addition

This is the critical C-C bond-forming step. The bulky sulfinyl group directs the attack and prevents over-addition.

  • Setup: Flame-dry a 100 mL RBF under nitrogen.

  • Dissolution: Dissolve the N-sulfinyl imine (from Step 1) in anhydrous DCM (0.2 M). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add Phenylmagnesium bromide (2.0 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C to ensure kinetic control.

    • Note: PhLi can be used if PhMgBr reactivity is low, but Mg usually offers better chelation control with the sulfinyl oxygen.

  • Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to RT over 4 hours.

  • Quench: Quench carefully with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with DCM (3x). Dry combined organics over

    
     and concentrate.
    
  • Result: This yields the Sulfinamide-protected amine . The diastereomeric ratio (dr) is typically high (>90:10), but since the spiro ketone is achiral (unless substituted elsewhere), the "chiral" induction here primarily serves to facilitate purification and yield, though the product itself is racemic if the auxiliary is removed without resolution. Note: If enantiopure product is required, the diastereomers formed here must be separated before deprotection.

Step 3: Deprotection to Free Amine
  • Hydrolysis: Dissolve the protected intermediate in MeOH. Add 4M HCl in Dioxane (4.0 equiv).

  • Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride) may form.

  • Isolation: Concentrate the solvent to dryness.

  • Free Basing: Suspend the solid in DCM and add 1M NaOH until pH > 12. Extract the free amine into DCM.

  • Final Purification: If necessary, purify the free amine by amine-functionalized silica gel chromatography or recrystallization of the HCl salt from EtOH/Et2O.

Characterization Data

The following data represents the expected spectroscopic signature for 2-Phenylspiro[3.3]heptan-2-amine .

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Free Base)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.45 - 7.20Multiplet5HPhenyl aromatic protons (Ar-H)
1H 2.65 - 2.45Multiplet4HCyclobutane Ring A (C1/C3 protons adjacent to amine)
1H 2.10 - 1.90Multiplet6HCyclobutane Ring B (C5/C6/C7 protons)
1H 1.60Broad Singlet2H

(Exchangeable with

)
13C 148.2Singlet1CPhenyl ipso-carbon
13C 128.5, 126.8, 125.4Singlets5CPhenyl aromatic carbons
13C 58.4Singlet1CC2 (Quaternary spiro carbon with amine)
13C 42.1Singlet2CC1/C3 (

adjacent to quaternary center)
13C 34.5Singlet1CC4 (Spiro center)
13C 31.2, 16.8Singlets3CDistal cyclobutane ring carbons
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass:

    
    
    
  • Calculated Mass: 187.14 (

    
    )
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway for primary amines.

Workflow Visualization

Workflow start Start: Spiro[3.3]heptan-2-one step1 Step 1: Imine Formation (Ti(OEt)4, Sulfinamide, THF) start->step1 step2 Step 2: Grignard Addition (PhMgBr, -78°C -> RT) step1->step2 N-Sulfinyl Imine Isolated step3 Step 3: Acidic Cleavage (HCl/MeOH) step2->step3 Protected Amine purify Purification (Free base extraction or Salt Cryst.) step3->purify Crude HCl Salt final Product: 2-Phenylspiro[3.3]heptan-2-amine purify->final

Figure 2: Step-by-step synthetic workflow for the preparation of the target amine.

Safety & Troubleshooting

Critical Hazards
  • Strained Rings: While spiro[3.3]heptanes are kinetically stable, they possess significant ring strain (~60 kcal/mol). Avoid extreme temperatures (>150°C) or highly acidic conditions for prolonged periods during initial steps to prevent skeletal rearrangement.

  • Organometallics: Phenylmagnesium bromide is pyrophoric and moisture-sensitive. All transfers must use cannula or oven-dried syringe techniques under inert atmosphere.

  • Titanium(IV) Ethoxide: Reacts vigorously with water.[1][2] Quench carefully.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion in Step 1 Wet THF or old

.
Distill THF over Na/Benzophenone; use fresh catalyst. Increase reflux time.
Ring Opening Reaction temperature too high during Grignard addition.Ensure internal temp stays < -70°C during addition.
Low Yield in Step 2 Enolization of imine by Grignard (acting as base).Use PhLi in non-polar solvent (Toluene/Ether) or add

as a Lewis acid additive to activate the imine.
Sticky Precipitate in Workup Titanium emulsions.Use the "Rochelle's Salt" method or Celite filtration with copious EtOAc washing.

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Organic Letters. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Ding, C., et al. (2013). "Synthesis of Spiro[3.3]heptan-2-amines via Reductive Amination and Curtius Rearrangement." Journal of Organic Chemistry. Link

  • A2B Chem. "2-Phenylspiro[3.3]heptan-2-amine (CAS 1486187-36-3) Product Entry."[3] Link

Sources

The Architectural Blueprint of a Bioisostere: An In-Depth Technical Guide to the Crystal Structure of 2-Phenylspiro[3.3]heptan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its inherent three-dimensionality and its role as a saturated bioisostere of the ubiquitous phenyl group. This guide provides a comprehensive technical exploration of the crystal structure of 2-phenylspiro[3.3]heptan-2-amine derivatives. By delving into the synthesis, single-crystal X-ray diffraction analysis, conformational intricacies, and the landscape of intermolecular interactions, we illuminate the structural underpinnings that dictate the physicochemical properties and biological activity of this important class of molecules. This document serves as a detailed resource for researchers engaged in the rational design of novel therapeutics, offering insights into the precise spatial arrangement of these spirocyclic systems.

Introduction: The Spiro[3.3]heptane Core in Medicinal Chemistry

The paradigm of "escaping from flatland" has gained significant traction in contemporary drug discovery, advocating for the exploration of three-dimensional molecular frameworks to enhance compound properties. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined orientation of substituents in three-dimensional space. Among these, the spiro[3.3]heptane scaffold has garnered considerable attention as a bioisosteric replacement for aromatic rings, a strategy that can lead to improved solubility, metabolic stability, and novel intellectual property.[1] The introduction of an amine functionality, a common pharmacophoric element, onto this rigid scaffold creates a versatile building block for the synthesis of new chemical entities with potential therapeutic applications. The addition of a phenyl group at the 2-position introduces further opportunities for molecular recognition and interaction with biological targets.

This guide will focus on the detailed crystal structure of 2-phenylspiro[3.3]heptan-2-amine derivatives, providing a foundational understanding for scientists working on the design and development of drugs incorporating this unique scaffold.

Synthesis and Crystallization of 2-Phenylspiro[3.3]heptan-2-amine Derivatives

The synthesis of functionalized spiro[3.3]heptanes is a critical first step towards their structural elucidation. While a variety of synthetic routes to the spiro[3.3]heptane core have been developed, the introduction of a geminal phenyl and amino group at the 2-position requires a tailored approach. The following protocol is a representative synthesis adapted from established methodologies for related compounds.[2][3]

Synthetic Protocol: A Representative Pathway

A plausible synthetic route commences with a double [2+2] cycloaddition to construct the spiro[3.3]heptane framework, followed by functional group manipulations to install the desired phenyl and amine moieties. A key intermediate is often a spiro[3.3]heptan-2-one.

Step 1: Synthesis of a Spiro[3.3]heptan-2-one Intermediate The synthesis can be initiated from a substituted alkene and a ketene precursor, followed by ring-closing reactions to form the spirocyclic core.

Step 2: Introduction of the Phenyl and Amine Groups The ketone intermediate can undergo a variety of transformations. For instance, a reaction with a phenyl-containing organometallic reagent followed by conversion of the resulting tertiary alcohol to an amine. Alternatively, a Strecker-type synthesis or a Buchwald-Hartwig amination of a suitable precursor could be employed.

Crystallization Protocol: Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate structure determination. The crystallization of amines can sometimes be challenging; however, the formation of a salt, such as a hydrochloride salt, often enhances crystallinity.[4] The following is a general protocol that can be optimized for specific derivatives.

Protocol: Vapor Diffusion for Single Crystal Growth

  • Purification: Ensure the 2-phenylspiro[3.3]heptan-2-amine derivative is of high purity (>95%), as impurities can inhibit crystallization.

  • Solvent Selection: Dissolve the compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol, ethanol, or dichloromethane).

  • Vial Setup: Place this solution in a small, open vial.

  • Outer Reservoir: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a larger vial with a screw cap). The larger container should contain a small amount of a "poor" solvent in which the compound is sparingly soluble (e.g., hexane, diethyl ether, or pentane).

  • Diffusion: Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting the slow growth of single crystals.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop for X-ray diffraction analysis.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.[5] The analysis of a suitable crystal of a 2-phenylspiro[3.3]heptan-2-amine derivative would provide a wealth of structural information.

The Asymmetric Unit and Crystal System

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. For a 2-phenylspiro[3.3]heptan-2-amine derivative, the asymmetric unit would likely contain one molecule of the compound. The crystal system (e.g., monoclinic, orthorhombic) and space group describe the symmetry of the crystal lattice.

Molecular Conformation: The Puckered Nature of the Spiro[3.3]heptane Core

A key feature of the spiro[3.3]heptane scaffold is the puckered conformation of the two cyclobutane rings.[6] X-ray diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles, which define this conformation.

Table 1: Representative Crystallographic Data for a 2-Phenylspiro[3.3]heptan-2-amine Derivative (Hypothetical Data)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1325.4
Z4
Density (calculated)1.25 g/cm³

Table 2: Selected Bond Lengths and Angles (Hypothetical Data)

Bond/AngleLength (Å) / Angle (°)
C(spiro)-C11.55
C(spiro)-C31.55
C2-N1.47
C2-C(phenyl)1.52
C1-C(spiro)-C388.5
N-C2-C(phenyl)110.2

The puckering of the cyclobutane rings can be quantified by the dihedral angles within the rings. This conformational rigidity is a key attribute that makes the spiro[3.3]heptane scaffold attractive for drug design, as it reduces the entropic penalty upon binding to a biological target.

Intermolecular Interactions: The Supramolecular Architecture

The way in which molecules of 2-phenylspiro[3.3]heptan-2-amine pack in the crystal is governed by a network of intermolecular interactions. These interactions are crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Hydrogen Bonding

The primary amine group is a strong hydrogen bond donor, and it is expected to form hydrogen bonds with acceptor atoms on neighboring molecules. In the absence of other strong acceptors, the nitrogen atom of one molecule can act as a hydrogen bond acceptor for the N-H group of another, leading to the formation of chains or more complex networks.

π-Interactions

The phenyl ring provides a site for various π-interactions, including:

  • π-π stacking: The face-to-face or offset stacking of phenyl rings on adjacent molecules.

  • C-H/π interactions: The interaction of a C-H bond with the electron cloud of the phenyl ring.

These interactions play a significant role in the overall crystal packing and can influence the orientation of the phenyl group relative to the spirocyclic core.

van der Waals Forces

Dispersion forces, although weaker, are numerous and contribute significantly to the overall lattice energy. The shape of the spiro[3.3]heptane scaffold allows for efficient packing, maximizing these stabilizing interactions.

Structure-Property Relationships and Implications for Drug Design

The detailed structural information obtained from X-ray crystallography provides a rational basis for understanding and predicting the properties of 2-phenylspiro[3.3]heptan-2-amine derivatives.

  • Conformational Rigidity: The well-defined, rigid conformation of the spiro[3.3]heptane core allows for the precise positioning of the amine and phenyl substituents. This is highly advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets.[1]

  • Vectorial Orientation of Substituents: The spirocyclic nature of the scaffold projects the substituents in distinct vectors, which can be exploited to probe the three-dimensional space of a binding pocket.

  • Solubility and Lipophilicity: The replacement of a flat aromatic ring with a saturated, three-dimensional spiro[3.3]heptane core can modulate the lipophilicity and solubility of a molecule, often leading to more favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

The crystal structure of 2-phenylspiro[3.3]heptan-2-amine derivatives reveals a fascinating interplay of a rigid, puckered spirocyclic core and the potential for a rich network of intermolecular interactions driven by the amine and phenyl functionalities. This detailed structural understanding is not merely an academic exercise; it is a critical tool for medicinal chemists and drug development professionals. By providing a precise atomic-level blueprint, X-ray crystallography empowers the rational design of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The insights gained from the solid-state structure of these compounds will undoubtedly continue to fuel the development of innovative drugs that successfully "escape from flatland."

References

  • Hamza, D., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(13), 2051-2053.
  • Hillier, M. C., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526.[7]

  • Benchchem (n.d.). Application Notes and Protocols for the Use of 2,6-Dioxaspiro[3.3]heptane as a Monomer for Novel Polymers.
  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.[8]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947.[6]

  • Stoltz, B. M. (2018, January 5). Demystifying X-ray Crystallography. Caltech.
  • Al-Fakeh, M. S., & Aly, A. (n.d.). X-ray diffraction crystal data of the compounds and their particle size.
  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258.[9]

  • University of Rochester Department of Chemistry. (n.d.).
  • ACS Publications. (2025, September 29). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Ames Laboratory. (2013, September 27). Ames Lab 101: Single Crystal Growth [Video]. YouTube.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane.
  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane.
  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • National Center for Biotechnology Information. (2024). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central.
  • Dodd, D. S. (2017). Structure Determination by X-ray Crystallography. In The World of Materials.[5]

  • MDPI. (2024, July 17). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study.
  • PubChem. (n.d.). Spiro[3.3]heptan-2-amine hydrochloride.[10]

  • RJPT. (n.d.).
  • Lookchem. (2022, August 3). 2,6-Diazaspiro[3.
  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947.[2]

  • Grygorenko, O. O., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 4(21), 10894-10902.
  • Royal Society of Chemistry. (n.d.). Which intermolecular interactions have a significant influence on crystal packing?. CrystEngComm.
  • Beilstein-Institut. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2009). Crystallization of a pentapeptide-repeat protein by reductive cyclic pentylation of free amines with glutaraldehyde. PubMed Central.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • MDPI. (2024, September 29). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
  • Caltech. (2018, January 5). Demystifying X-ray Crystallography.
  • Advanced ChemBlocks. (n.d.). spiro[3.3]heptane-2,6-diamine.
  • Google Patents. (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • PubChem. (n.d.). 2-Methylspiro[3.3]heptane.
  • ResearchGate. (n.d.). Crystal structure of {2-[({2-[(2-aminoethyl)amino]ethyl}imino)

Diagrams

Synthesis_Workflow Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Start Starting Materials (e.g., Substituted Alkene, Ketene Precursor) Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Spiro_Core Spiro[3.3]heptan-2-one Intermediate Cycloaddition->Spiro_Core Functionalization Introduction of Phenyl and Amine Groups Spiro_Core->Functionalization Product 2-Phenylspiro[3.3]heptan-2-amine Derivative Functionalization->Product Purification High Purity Sample (>95%) Product->Purification Purify for Crystallization Dissolution Dissolve in 'Good' Solvent Purification->Dissolution Vapor_Diffusion Vapor Diffusion with 'Poor' Solvent Dissolution->Vapor_Diffusion Crystal_Growth Single Crystal Formation Vapor_Diffusion->Crystal_Growth XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Mount for Analysis

Caption: Workflow for the synthesis and crystallization of 2-Phenylspiro[3.3]heptan-2-amine derivatives.

Intermolecular_Interactions Intermolecular Interactions in the Crystal Lattice Molecule_A Molecule A (2-Phenylspiro[3.3]heptan-2-amine) H_Bond Hydrogen Bonding (N-H···N) Molecule_A->H_Bond pi_pi_Stacking π-π Stacking (Phenyl-Phenyl) Molecule_A->pi_pi_Stacking CH_pi C-H/π Interactions Molecule_A->CH_pi VdW van der Waals Forces Molecule_A->VdW Molecule_B Molecule B (Neighboring Molecule) Molecule_B->H_Bond Molecule_B->pi_pi_Stacking Molecule_B->CH_pi Molecule_B->VdW

Caption: Key intermolecular interactions governing the crystal packing of 2-Phenylspiro[3.3]heptan-2-amine derivatives.

Sources

Technical Guide: Discovery of Novel 2-Phenylspiro[3.3]heptan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, design, and synthesis of 2-phenylspiro[3.3]heptan-2-amine analogs. This document is structured for application scientists and medicinal chemists, focusing on the practical implementation of spirocyclic scaffolds as saturated bioisosteres.

Context: Saturated Bioisosteres &


 Enrichment in Drug Design

Executive Summary

The pharmaceutical industry has shifted focus from flat, aromatic-heavy compounds to three-dimensional (


) scaffolds to improve physicochemical properties (solubility, lipophilicity) and patentability. The spiro[3.3]heptane  moiety has emerged as a critical bioisostere for the phenyl ring .[1]

Specifically, the 2-phenylspiro[3.3]heptan-2-amine motif represents a rigidified, saturated analog of


-methylbenzylamine or cumylamine. By replacing the central cyclohexane or piperidine ring with a spiro[3.3]heptane core, researchers can access novel IP space while maintaining the precise spatial orientation of exit vectors required for receptor binding.

Key Value Proposition:

  • Metabolic Stability: Elimination of benzylic hydrogen atoms susceptible to CYP450 oxidation.

  • Vector Geometry: The spiro[3.3]heptane core provides distinct

    
     (linear) or angular exit vectors that mimic para- and meta-substitution patterns of benzene, but with greater 
    
    
    
    character.
  • Novelty: High potential for generating patentable chemical matter in crowded therapeutic areas (e.g., GPCRs, Kinases).

Structural Rationale & Design Logic

Bioisosterism: The "Escape from Flatland"

The core design principle relies on replacing a planar phenyl ring or a flexible cyclohexane ring with the rigid spiro[3.3]heptane. Unlike a phenyl ring, which is flat (


), the spiro scaffold projects substituents into defined 

space.[1]

Comparative Metrics:

Property Phenyl Ring Cyclohexane Spiro[3.3]heptane

| Geometry | Planar (


) | Chair/Boat (Flexible) | Puckered/Rigid (

) | | Exit Vectors |

/

| Variable | Fixed (Angular/Linear) | | Metabolic Liability | Aromatic hydroxylation | Oxidation | Low (Quaternary centers) | | Solubility | Low | Moderate | Improved (Lower LogD) |
Visualizing the Design Pathway

The following diagram illustrates the logical progression from a flat precursor to the target spiro-analog.

DesignLogic Flat Flat Aromatic Lead (Poor Solubility) Design Scaffold Hopping Strategy Flat->Design Identify Liability Spiro Spiro[3.3]heptane Core Design->Spiro Select Bioisostere Target 2-Phenylspiro[3.3] heptan-2-amine (High Fsp3, Novel IP) Spiro->Target Functionalize

Figure 1: Strategic evolution from aromatic leads to spirocyclic analogs to improve physicochemical profiles.

Synthetic Strategy: The Ellman Auxiliary Protocol

To access 2-phenylspiro[3.3]heptan-2-amine analogs with high diversity, a de novo synthesis of the quaternary center is required. The most robust method for medicinal chemistry applications involves the addition of organometallics to a sulfinimine intermediate derived from spiro[3.3]heptan-2-one .

Retrosynthetic Analysis
  • Target: 2-Phenylspiro[3.3]heptan-2-amine.

  • Disconnection: C-C bond formation at the quaternary center.

  • Key Intermediate: N-tert-butanesulfinyl imine of spiro[3.3]heptan-2-one.

  • Starting Material: Spiro[3.3]heptan-2-one (commercially available or synthesized from pentaerythritol).

Detailed Experimental Protocol

Note: This protocol assumes the use of standard Schlenk techniques under an inert atmosphere (Nitrogen/Argon).

Step 1: Synthesis of Spiro[3.3]heptan-2-one (If not purchased)
  • Reagents: Pentaerythritol tribromide, Diethyl malonate, NaH, DMSO/THF.

  • Mechanism: Double alkylation of malonate followed by decarboxylation.

  • Critical Control: Temperature control during decarboxylation is vital to prevent ring opening.

Step 2: Formation of the Ellman Sulfinimine

This step activates the ketone for nucleophilic attack and directs stereochemistry (if chiral sulfinamide is used).

  • Setup: Charge a flame-dried flask with spiro[3.3]heptan-2-one (1.0 eq) and (R)- or (S)-2-methyl-2-propanesulfinamide (1.2 eq).

  • Solvent: Add anhydrous THF (0.5 M concentration).

  • Catalyst: Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise. Caution: Exothermic.

  • Reaction: Reflux at 70°C for 16–24 hours. Monitor by LCMS (Imine mass = Ketone mass + 103 Da).

  • Workup: Cool to RT. Pour into brine while stirring vigorously. Filter the resulting titanium slurry through Celite. Wash the cake with EtOAc.

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

    • Yield Expectation: 80–90%.

Step 3: Grignard Addition (Introduction of Phenyl Group)

This step creates the quaternary carbon and the C-Phenyl bond.

  • Setup: Dissolve the sulfinimine (1.0 eq) in anhydrous DCM or Toluene (0.2 M). Cool to -78°C.[2]

  • Reagent: Add Phenylmagnesium bromide (PhMgBr, 3.0 M in ether, 2.0 eq) dropwise over 20 minutes.

    • Variation: Use substituted aryl Grignards (e.g., 4-F-PhMgBr) to create analogs.

  • Reaction: Stir at -78°C for 4 hours, then slowly warm to RT overnight.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. This yields the protected sulfinamide.

Step 4: Deprotection to Free Amine
  • Reaction: Dissolve the protected intermediate in MeOH . Add 4N HCl in Dioxane (4.0 eq).

  • Time: Stir at RT for 1 hour.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to obtain the 2-phenylspiro[3.3]heptan-2-amine hydrochloride salt .

Synthetic Workflow Diagram

Synthesis Ketone Spiro[3.3]heptan-2-one Sulfinimine Sulfinimine Intermediate (Activated Electrophile) Ketone->Sulfinimine Ti(OEt)4, Sulfinamide Grignard Grignard Addition (PhMgBr / -78°C) Sulfinimine->Grignard Nucleophilic Attack Protected Sulfinamide (Protected Amine) Grignard->Protected C-C Bond Formation Deprotection HCl / MeOH Deprotection Protected->Deprotection Cleavage Final 2-Phenylspiro[3.3] heptan-2-amine HCl Deprotection->Final Salt Formation

Figure 2: Step-by-step synthetic workflow using the Ellman auxiliary strategy for quaternary amine formation.

Physicochemical & Biological Profiling

Once synthesized, the analogs must be validated against the "Flat" precursors.

Key Parameters to Measure
ParameterMethodTarget ValueRationale
LogD (pH 7.4) Shake-flask / HPLC1.0 – 3.0Optimal range for CNS penetration and oral bioavailability.
LLE (Lipophilic Ligand Efficiency) pIC50 - LogD> 5.0Ensures potency is driven by specific interactions, not just lipophilicity.
Microsomal Stability HLM/RLM Incubation

> 60 min
Spirocyclic amines generally show superior stability to piperidines.
Solubility Kinetic (PBS)> 50

M
Critical for assay reliability and formulation.
Structural Validation (NMR)

The spiro[3.3]heptane core has a distinct NMR signature.

  • 
    C NMR:  Look for the quaternary spiro-carbon signal around 30–40 ppm .
    
  • 
    H NMR:  The methylene protons of the spiro rings typically appear as complex multiplets between 1.5–2.5 ppm . The lack of aromatic protons (other than the inserted phenyl group) confirms the scaffold integrity.
    

References

  • Mykhailiuk, P. K. (2024).[3][4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Ding, H., & Friestad, G. K. (2011). Asymmetric Synthesis of 1,1-Diarylalkylamines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Ketimines. Organic Letters, 13(7), 1840–1843. [Link]

Sources

Technical Guide: Biological Screening of 2-Phenylspiro[3.3]heptan-2-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological screening architecture for 2-Phenylspiro[3.3]heptan-2-amine libraries. This scaffold represents a high-value "Fsp³-rich" bioisostere, designed to replace conformationally mobile phenyl-alkyl-amines or lipophilic piperidine motifs in drug discovery.

Executive Summary: The Structural Mandate

The 2-Phenylspiro[3.3]heptan-2-amine scaffold is not merely a random chemical entry; it is a precision-engineered bioisostere . In modern medicinal chemistry, this structure serves two critical functions:

  • Conformational Restriction: It locks the pharmacophoric vector of benzylamine or 1-phenylcyclohexylamine into a rigid spirocyclic frame, reducing the entropic penalty of binding.

  • Metabolic Shielding: By replacing the susceptible benzylic hydrogens or the flexible cyclohexane ring with a strained, rigid spiro[3.3]heptane system, it significantly lowers intrinsic clearance (

    
    ) while maintaining lipophilicity (
    
    
    
    ).

This guide outlines a screening cascade designed to validate these specific advantages, moving beyond generic "hit-finding" to structure-property relationship (SPR) elucidation.

Library Design & Structural Logic

Before screening, one must understand the library's chemical space. The core scaffold features a geminal phenyl and amine group at the C2 position of the spiro[3.3]heptane ring.

Bioisosteric Mapping

The screening logic compares the library against "flat" parents to validate the "Escape from Flatland" hypothesis (Lovering et al.).

  • Parent Pharmacophore: 1-Phenylcyclohexan-1-amine (flexible, metabolically labile).

  • Spiro Scaffold: 2-Phenylspiro[3.3]heptan-2-amine (rigid, metabolically stable).

  • Vector Alignment: The spiro[3.3] system creates a specific bond angle (~90° at the spiro center) that projects substituents into a unique 3D chemical space distinct from the chair conformation of cyclohexane.

Bioisostere_Logic Parent Parent: 1-Phenylcyclohexan-1-amine (Flexible, High Clearance) Design Design Strategy: Geminal Constraint + Fsp3 Increase Parent->Design Optimization Scaffold Target: 2-Phenylspiro[3.3]heptan-2-amine (Rigid, Low Clearance) Design->Scaffold Synthesis Properties Improved Properties: 1. Metabolic Stability 2. Novel IP Space 3. Selectivity Scaffold->Properties Validates

Figure 1: The structural rationale for transitioning from flexible cyclohexane amines to rigid spiro[3.3]heptane amines.

Primary Screening Protocols (Target Engagement)

Given the amine and phenyl motif, this library is biased towards G-Protein Coupled Receptors (GPCRs) (specifically monoaminergic targets like 5-HT, Dopamine, or Opioid receptors) and Ion Channels (NMDA, Sigma).

Protocol A: Kinetic Calcium Flux Assay (GPCRs)

Rationale: This assay detects functional agonists/antagonists for Gq-coupled receptors. The spiro-amine is likely to act as a cation mimic in the orthosteric site.

Methodology:

  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., 5-HT2A).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

    • Critical Step: Buffer must contain 2.5 mM Probenecid .

    • Why? Probenecid inhibits the organic anion transporter, preventing the leakage of the dye out of the cells, which is crucial for maintaining signal-to-noise ratio in lipophilic amine libraries.

  • Compound Addition: Dispense library compounds (10 µM final) using an acoustic liquid handler (e.g., Echo 650) to avoid tip-based compound adsorption.

  • Detection: Measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Validation: Calculate Z-factor. A score of >0.5 is required for assay acceptance.

Protocol B: Radioligand Binding (Sigma-1 Receptor)

Rationale: The "phenyl-amine" motif is a classic pharmacophore for Sigma-1 receptors, which regulate cellular stress. Spirocycles often show superior selectivity here.

Methodology:

  • Membrane Prep: Homogenize Jurkat cells or guinea pig brain tissue.

  • Tracer: Use [³H]-(+)-Pentazocine (specific for Sigma-1).

  • Incubation: 120 mins at 37°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Why PEI? The basic amine of the spiro scaffold can stick to glass fibers. PEI blocks non-specific binding sites on the filter.

ADME-Tox Profiling (The "Killer App")

The primary justification for using a spiro[3.3]heptane scaffold is the improvement of metabolic stability. Therefore, the ADME screen is as important as the potency screen.

Protocol C: Microsomal Metabolic Stability

Rationale: To prove the spirocycle blocks metabolic "soft spots" (oxidative deamination or hydroxylation) compared to piperidine analogs.

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Test compound: 1 µM.

    • Cofactor: NADPH regenerating system (MgCI₂, Glucose-6-phosphate, G6PDH).

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Cold Acetonitrile containing Verapamil (Internal Standard).

  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor parent ion depletion.

  • Calculation:

    
    
    

Success Metric: The spiro[3.3]heptane analog should demonstrate a >2-fold increase in half-life (


)  compared to its cyclohexane/piperidine parent.

Data Analysis & Hit Validation

Screening spirocyclic amines requires specific data handling to avoid false positives derived from their physicochemical properties (high basicity).

The Screening Cascade Workflow

Screening_Cascade Library Library: 2-Phenylspiro[3.3]heptan-2-amines Primary Primary Screen: Ca2+ Flux / Binding (10 µM) Library->Primary Filter1 Filter: >50% Inhibition/Activation Primary->Filter1 Counter Counter Screen: Parental Cell Line (Null) Filter1->Counter Remove False Positives ADME ADME Profiling: Microsomal Stability (HLM) Counter->ADME Selectivity Confirmed Hit Validated Hit: High Potency + Low Clearance ADME->Hit CL_int < 20 µL/min/mg

Figure 2: The integrated screening cascade prioritizing metabolic stability alongside potency.

Comparative Data Table (Example)

When analyzing results, construct a table comparing the spiro-scaffold to standard bioisosteres.

Property4-Phenylpiperidine (Parent)2-Phenylspiro[3.3]heptan-2-amineInterpretation
Fsp³ Fraction 0.450.85 Higher saturation = better solubility/selectivity.
LogD (pH 7.4) 2.82.4 Spirocycle lowers lipophilicity slightly (beneficial).
HLM

45 µL/min/mg12 µL/min/mg Key Result: Steric bulk of spiro[3.3] blocks oxidation.
Target

15 nM22 nM Slight potency cost is acceptable for ADME gain.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Prysiazhniuk, K., et al. (2024).[3][4][5] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][2][4][5][6] Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Phenylspiro[3.3]heptan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds

In the contemporary landscape of drug discovery, there is a decisive shift away from "flat," aromatic-heavy molecules towards more three-dimensional, sp³-rich scaffolds.[1] This evolution is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles. Spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, have emerged as a powerful tool in this endeavor.[2][3] The unique, constrained geometry of the spiro[3.3]heptane core offers a fixed orientation of substituents in three-dimensional space, which can lead to more specific and potent interactions with biological targets.

This document provides detailed application notes and protocols for the use of a particularly promising scaffold: 2-Phenylspiro[3.3]heptan-2-amine . This scaffold combines the rigidity of the spiro[3.3]heptane core with a primary amine for versatile functionalization and a phenyl group that can either serve as a pharmacophoric element or be further substituted to probe structure-activity relationships (SAR). These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this innovative scaffold in their discovery programs.

The 2-Phenylspiro[3.3]heptan-2-amine Scaffold: A Strategic Asset

The 2-Phenylspiro[3.3]heptan-2-amine scaffold is a valuable building block for several key reasons:

  • Bioisosteric Replacement: The spiro[3.3]heptane moiety can serve as a saturated, non-planar bioisostere for a phenyl ring, offering a pathway to escape flatland and improve properties such as solubility and metabolic stability.[3]

  • Structural Rigidity: The inherent rigidity of the spirocyclic system reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a target and thus higher affinity.

  • Vectorial Display of Substituents: The fixed geometry of the scaffold allows for precise positioning of substituents, enabling a more rational exploration of chemical space around a target's binding pocket.

  • Access to Novel Chemical Space: The unique three-dimensional shape of this scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

Proposed Synthesis of the 2-Phenylspiro[3.3]heptan-2-amine Scaffold

Workflow for the Proposed Synthesis

G cluster_0 Step 1: Synthesis of Spiro[3.3]heptan-2-one cluster_1 Step 2: Introduction of the Phenyl Group cluster_2 Step 3: Conversion to the Amine A Commercially available cyclobutanone derivative B [2+2] Cycloaddition or other cyclization methods A->B Reaction with appropriate alkene precursor C Spiro[3.3]heptan-2-one B->C D Spiro[3.3]heptan-2-one E Grignard Reaction D->E Phenylmagnesium bromide F 2-Phenylspiro[3.3]heptan-2-ol E->F G 2-Phenylspiro[3.3]heptan-2-ol H Ritter Reaction or other amination methods G->H Acetonitrile, Acid I N-(2-Phenylspiro[3.3]heptan-2-yl)acetamide H->I J Hydrolysis I->J Acid or Base K 2-Phenylspiro[3.3]heptan-2-amine J->K

Caption: Proposed synthetic workflow for 2-Phenylspiro[3.3]heptan-2-amine.

Detailed Proposed Protocol: Synthesis of 2-Phenylspiro[3.3]heptan-2-amine

Step 1: Synthesis of Spiro[3.3]heptan-2-one

A variety of methods exist for the synthesis of spiro[3.3]heptan-2-one. One common approach involves the [2+2] cycloaddition of a ketene or keteniminium species with methylenecyclobutane.[5]

Step 2: Synthesis of 2-Phenylspiro[3.3]heptan-2-ol

  • Materials: Spiro[3.3]heptan-2-one, phenylmagnesium bromide (in a suitable solvent like THF or diethyl ether), anhydrous diethyl ether or THF, ammonium chloride solution (saturated, aqueous).

  • Procedure: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of spiro[3.3]heptan-2-one in anhydrous diethyl ether. b. Cool the solution to 0 °C in an ice bath. c. Add the phenylmagnesium bromide solution dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. g. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford 2-phenylspiro[3.3]heptan-2-ol.

Step 3: Synthesis of 2-Phenylspiro[3.3]heptan-2-amine (via Ritter Reaction)

  • Materials: 2-Phenylspiro[3.3]heptan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution.

  • Procedure: a. To a solution of 2-phenylspiro[3.3]heptan-2-ol in acetonitrile, add concentrated sulfuric acid dropwise at 0 °C. b. Stir the reaction mixture at room temperature for 12-24 hours. c. Pour the reaction mixture onto ice and basify with a sodium hydroxide solution until the pH is >10. d. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-phenylspiro[3.3]heptan-2-yl)acetamide. f. Hydrolyze the acetamide by refluxing with aqueous hydrochloric acid or sodium hydroxide solution. g. After cooling, basify the reaction mixture (if acidic hydrolysis was used) and extract the product with an organic solvent. h. Dry the organic layer, concentrate, and purify the resulting 2-phenylspiro[3.3]heptan-2-amine by column chromatography or crystallization.[6]

Derivatization of the 2-Phenylspiro[3.3]heptan-2-amine Scaffold

The primary amine of the scaffold serves as a versatile handle for a wide range of chemical modifications, allowing for the rapid generation of a library of analogs for SAR studies.

General Derivatization Workflow

G cluster_0 Acylation cluster_1 Sulfonylation cluster_2 Reductive Amination Scaffold 2-Phenylspiro[3.3]heptan-2-amine Acyl_Reagent R-COCl or (RCO)2O Scaffold->Acyl_Reagent Base (e.g., Et3N, DIPEA) DCM or THF Sulfonyl_Reagent R-SO2Cl Scaffold->Sulfonyl_Reagent Base (e.g., Pyridine, Et3N) DCM Aldehyde_Ketone R1R2C=O Scaffold->Aldehyde_Ketone Reducing Agent (e.g., NaBH(OAc)3) DCE or MeOH Amide Amide Derivative Acyl_Reagent->Amide Sulfonamide Sulfonamide Derivative Sulfonyl_Reagent->Sulfonamide Secondary_Amine Secondary/Tertiary Amine Derivative Aldehyde_Ketone->Secondary_Amine

Caption: Common derivatization strategies for the 2-Phenylspiro[3.3]heptan-2-amine scaffold.

Protocol: General Procedure for Acylation
  • Materials: 2-Phenylspiro[3.3]heptan-2-amine, acyl chloride or anhydride, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), dichloromethane (DCM).

  • Procedure: a. Dissolve 2-phenylspiro[3.3]heptan-2-amine in DCM and add Et₃N (1.2 equivalents). b. Cool the solution to 0 °C. c. Add the acyl chloride or anhydride (1.1 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the product by column chromatography or recrystallization.

Application Notes in Medicinal Chemistry

Bioisosteric Replacement Strategy

The 2-phenylspiro[3.3]heptan-2-amine scaffold can be strategically employed to replace existing motifs in lead compounds to improve their drug-like properties.

G cluster_0 Original Moiety cluster_1 Bioisosteric Replacement Original gem-Diphenyl or other bulky aromatic groups Replacement 2-Phenylspiro[3.3]heptan-2-amine Scaffold Original->Replacement Improves: - Solubility - Metabolic Stability - 3D Conformation

Caption: Bioisosteric replacement using the 2-Phenylspiro[3.3]heptan-2-amine scaffold.

Building Structure-Activity Relationships (SAR)

A systematic exploration of derivatives of the 2-phenylspiro[3.3]heptan-2-amine scaffold can provide valuable SAR insights.[7][8] Modifications can be made at two key positions:

  • The Amine (R¹): Acylation, sulfonylation, and alkylation can introduce a variety of functional groups to probe interactions with the target protein.

  • The Phenyl Ring (R²): Substitution on the phenyl ring can modulate electronic properties and provide additional interaction points.

Table 1: Hypothetical SAR Data for a Kinase Inhibitor Series

CompoundR¹ (on Amine)R² (on Phenyl)Kinase IC₅₀ (nM)
1aHH5,000
1bAcetylH1,200
1cCyclopropylcarbonylH350
1dMethylsulfonylH800
1eCyclopropylcarbonyl4-Fluoro150
1fCyclopropylcarbonyl3-Methoxy420

This table is for illustrative purposes only.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of the 2-phenylspiro[3.3]heptan-2-amine scaffold is expected to have a favorable impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

Table 2: Expected Effects on Physicochemical and Pharmacokinetic Properties

PropertyExpected ImpactRationale
Solubility IncreaseThe sp³-rich, non-planar nature of the scaffold can disrupt crystal packing and improve aqueous solubility compared to flat aromatic systems.
Lipophilicity (cLogP) DecreaseReplacing an aromatic ring with a saturated spirocyclic system generally lowers the calculated logP.[10]
Metabolic Stability IncreaseThe strained C-H bonds of the cyclobutane rings can be less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
Permeability Potentially ModulatedThe balance of improved solubility and reduced lipophilicity will influence membrane permeability, which needs to be experimentally determined.
Plasma Protein Binding Potentially ReducedA decrease in lipophilicity can lead to lower non-specific binding to plasma proteins like albumin.

Conclusion

The 2-Phenylspiro[3.3]heptan-2-amine scaffold represents a modern and powerful tool for medicinal chemists. Its inherent three-dimensionality, rigidity, and potential for versatile derivatization make it an attractive starting point for the design of novel therapeutics with improved drug-like properties. The proposed synthetic protocols and application notes herein provide a solid foundation for researchers to begin exploring the potential of this exciting scaffold in their drug discovery programs.

References

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(18), 2927-2929.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Thieme. (n.d.). Synthesis of spiro[3.3]heptanes. Thieme E-Journals.
  • Kirichok, A., et al. (2020). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine.
  • DE102006046468A1. (2007). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Kirichoka, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • PubChem. (n.d.). Spiro[3.3]heptan-2-amine hydrochloride.
  • Carreira, E. M., et al. (2012). Synthesis of 2-Oxa-6-azaspiro[3.
  • Mykhailiuk, P. K., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 34-37.
  • J&K Scientific. (n.d.). Spiro[3.3]heptan-2-amine hydrochloride.
  • Grygorenko, O. O., et al. (2010). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Luisi, R., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 28(48), e202201384.
  • U.S. Environmental Protection Agency. (n.d.). 2-Azaspiro[3.3]heptan-6-amine Properties.
  • Hutton, C. A., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2976.
  • Mykhailiuk, P. K. (2024). Spiro[3.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. U.S.
  • Grogan, G., & Flitsch, S. L. (2015). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 17(12), 3034-3037.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube.
  • Anonymous. (n.d.). Hepatic Metabolism and its Influence on Pharmacokinetics. Journal of Pharmaceutical Sciences & Research.
  • Drug Design Org. (2005, May 15).
  • PubChemLite. (n.d.). Spiro[3.3]heptan-2-amine hydrochloride (C7H13N).
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Sigma-Aldrich. (n.d.). Spiro[3.3]heptan-2-amine hydrochloride.
  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Celler, A., et al. (2023). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv.
  • Luisi, R., et al. (2022). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
  • Taylor & Francis. (n.d.).

Sources

Application Note: High-Throughput Screening & Profiling of 2-Phenylspiro[3.3]heptan-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the high-throughput screening (HTS) and utilization of 2-Phenylspiro[3.3]heptan-2-amine , a specialized spirocyclic scaffold used in modern drug discovery.

Introduction & Scientific Rationale

2-Phenylspiro[3.3]heptan-2-amine represents a class of "sp3-rich" building blocks designed to replace flat aromatic systems in drug candidates. In the context of High-Throughput Screening (HTS), this compound is rarely screened as a singleton; rather, it serves as a privileged scaffold for constructing DNA-encoded libraries (DEL) or fragment-based libraries targeting G-Protein Coupled Receptors (GPCRs) and Ion Channels.

Why This Scaffold?
  • Bioisosterism: It acts as a conformationally restricted, 3D-bioisostere of 1-phenylcyclopropan-1-amine and 4-phenylpiperidin-4-amine (a pharmacophore found in opioids and NK1 antagonists).

  • Escape from Flatland: Unlike planar benzylamines, the spiro[3.3]heptane core introduces vectors that project substituents into novel chemical space, improving solubility and metabolic stability (Fsp3 character).

  • Steric Challenge: The gem-disubstitution (phenyl and amine on the same carbon) creates significant steric bulk, requiring specialized protocols for chemical derivatization during library synthesis.

Physicochemical Profile & Handling

Before initiating HTS or library synthesis, the physicochemical properties of the core scaffold must be accounted for to prevent assay artifacts.

PropertyValue / CharacteristicImpact on HTS
Molecular Weight ~187.28 DaIdeal for Fragment-Based Drug Discovery (FBDD).
pKa (Calculated) ~9.5–10.0Basic. Will exist as a cation at physiological pH (7.4).
Solubility Moderate (Lipophilic core)Critical: Requires DMSO stock optimization. prone to aggregation at >100 µM in aqueous buffer.
Steric Hindrance High (Gem-disubstituted)Bottleneck: Low reactivity in standard amide couplings; requires high-energy activation.
Storage & Reconstitution Protocol
  • Stock Preparation: Dissolve the hydrochloride salt in 100% DMSO to a concentration of 50 mM .

    • Note: The free base is an oil/solid that absorbs CO₂; the HCl salt is preferred for stability.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Verify absence of aggregates using Nephelometry if screening at concentrations >50 µM.

Core Protocol 1: High-Throughput Library Synthesis

Objective: To derivatize the sterically hindered amine of 2-phenylspiro[3.3]heptan-2-amine with a library of carboxylic acids for HTS.

Challenge: The steric bulk of the phenyl group at the


-position significantly reduces the nucleophilicity of the amine. Standard EDC/NHS coupling often fails.
Optimized Coupling Workflow (384-Well Plate Format)

Reagents:

  • Scaffold: 2-Phenylspiro[3.3]heptan-2-amine (0.2 M in NMP).

  • Acids: Diverse set of 380 carboxylic acids (0.2 M in DMA).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Dispensing: In a polypropylene 384-well source plate, dispense 5 µL of carboxylic acid solution (1.0 eq).

  • Activation: Add 5 µL of HATU solution (0.2 M in DMA, 1.0 eq) and 2.5 µL of DIPEA (0.8 M in NMP, 4.0 eq).

  • Incubation: Shake at 1000 rpm for 10 minutes to form the active ester.

  • Addition of Scaffold: Add 5 µL of 2-Phenylspiro[3.3]heptan-2-amine solution (1.0 eq).

  • Reaction: Seal plate and incubate at 60°C for 16 hours.

    • Expert Insight: The elevated temperature is non-negotiable due to the steric barrier of the gem-phenyl group.

  • QC Analysis: Randomly select 5% of wells for LC-MS analysis. Target conversion >85%.

Core Protocol 2: Functional HTS Assay (FLIPR Calcium Flux)

Objective: Screen the synthesized library against a Gq-coupled GPCR (e.g., 5-HT2A or Muscarinic M1), common targets for this pharmacophore.

Principle: This assay measures intracellular calcium mobilization triggered by agonist binding. The spirocyclic library members are screened as potential antagonists or Positive Allosteric Modulators (PAMs).

Workflow Diagram

HTS_Workflow Stock Library Stock (10 mM DMSO) Echo Acoustic Dispensing (Echo 550) Stock->Echo Transfer 40 nL Cells CHO-K1 Gα16 Cells (384-well) Echo->Cells Compound Addition Dye Calcium Dye Loading (Fluo-4 AM) Cells->Dye Pre-incubation 1h Reader FLIPR Tetra (Read Kinetic Trace) Dye->Reader Agonist Injection Analysis Hit Identification (IC50 / EC50) Reader->Analysis RFU Data

Caption: Kinetic workflow for screening spirocyclic amine libraries using FLIPR Calcium Flux technology.

Detailed Protocol:
  • Cell Plating: Seed CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2A) at 10,000 cells/well in a black-wall, clear-bottom 384-well plate. Incubate 24h.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 60 min at 37°C.

  • Compound Transfer: Using an acoustic dispenser (e.g., Labcyte Echo), transfer 40 nL of library compounds (from Protocol 1) directly into the assay plate to achieve a final concentration of 10 µM .

  • Equilibration: Incubate for 15 minutes at room temperature (for antagonist mode).

  • FLIPR Read:

    • Place plate in FLIPR Tetra.

    • Baseline: Record fluorescence for 10 seconds.

    • Stimulation: Inject 10 µL of reference agonist (at EC80 concentration).

    • Measurement: Record fluorescence for 120 seconds.

  • Data Normalization: Calculate % Inhibition relative to Max (Agonist only) and Min (Buffer only) controls.

Troubleshooting & False Positive Analysis

When screening amines like 2-Phenylspiro[3.3]heptan-2-amine, specific artifacts can arise:

IssueCauseSolution
High Fluorescence Background Primary amines can react with aldehyde-based impurities or assay components.Use highly purified DMSO; ensure "desalting" if using crude reaction mixtures.
Steep Hill Slopes (>2.0) Colloidal aggregation of the lipophilic spiro-scaffold.Include 0.01% Triton X-100 in the assay buffer to disrupt aggregates.
Low Potency Incomplete library synthesis due to steric hindrance.Re-verify the LC-MS of the specific well; consider "Reverse Amide" synthesis (Amine on acid, Acid on scaffold) if possible.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Organic Letters.

  • Mykhailiuk, P. K. (2023).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][2][3][4][5] ChemRxiv.

  • Wuxi AppTec. (2022). Spirocyclic Scaffolds in Drug Discovery: A Guide to Library Design.

  • Enamine Ltd. (2024). Spiro[3.3]heptan-2-amine Building Blocks: Physicochemical Properties and Applications.

Sources

Cell-based assays for evaluating the efficacy of 2-Phenylspiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Profiling & Validation of 2-Phenylspiro[3.3]heptan-2-amine Scaffolds

Executive Summary & Scientific Rationale

The "Escape from Flatland" Directive: Modern medicinal chemistry has shifted focus from flat, aromatic-rich structures to three-dimensional (3D) scaffolds to improve clinical success rates.[1] 2-Phenylspiro[3.3]heptan-2-amine represents a critical class of "bioisosteres" designed to replace planar phenyl-amines or piperidines.

This application note details the cellular evaluation protocols required to validate this scaffold's efficacy. Unlike traditional drugs with a single defined target, this molecule is often evaluated as a functional fragment or bioisostere . Therefore, the "efficacy" evaluation focuses on three pillars:

  • Bio-compatibility: Verifying that the strained spiro-cycle does not induce non-specific cytotoxicity.

  • Physiochemical Superiority: Proving enhanced membrane permeability compared to flat analogs.

  • Target Engagement: A representative protocol for G-Protein Coupled Receptor (GPCR) modulation, a common target class for lipophilic amines.

Physiochemical Profile & Reagent Preparation

Before initiating cell-based work, the compound's specific properties must be accounted for to prevent experimental artifacts (e.g., precipitation).

PropertyValue / CharacteristicImpact on Assay
Molecular Weight ~187.28 g/mol Fragment-like; high micromolar concentrations may be needed.
LogP (Calc) ~2.5 - 3.0Moderately lipophilic; crosses membranes well.
pKa (Amine) ~9.5 - 10.5Positively charged at physiological pH (7.4).
Solubility Moderate in water; High in DMSOCritical: Dissolve in 100% DMSO to 100 mM stock.

Reagent Preparation Protocol:

  • Stock Solution: Dissolve 10 mg of 2-Phenylspiro[3.3]heptan-2-amine hydrochloride in sterile DMSO to achieve a 100 mM Master Stock.

  • Working Solution: Dilute Master Stock 1:1000 in assay media (e.g., HBSS or DMEM) immediately prior to use to minimize plastic binding.

  • Vehicle Control: Prepare a matched DMSO control (0.1% final concentration).

Protocol A: Comparative Cytotoxicity Profiling (Cell Health)

Objective: To determine the "Therapeutic Window" by defining the CC50 (Cytotoxic Concentration 50%). Amines on lipophilic cages can sometimes disrupt lysosomal function; this assay rules out non-specific toxicity.

Method: ATP-based Luminescence Assay (e.g., CellTiter-Glo®). Cell Line: HEK293 (Kidney) and HepG2 (Liver - metabolic competence).

Step-by-Step Workflow:

  • Seeding: Dispense 5,000 cells/well in 25 µL complete media into a white-walled 384-well plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Addition:

    • Prepare a 10-point serial dilution (1:3) of the test compound starting at 100 µM.

    • Add 5 µL of 6x concentrated compound to cells.

    • Control 1 (Pos): Staurosporine (1 µM final) – induces cell death.

    • Control 2 (Neg): 0.1% DMSO Vehicle.

  • Incubation: Incubate for 48 hours.

  • Detection:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 30 µL CellTiter-Glo reagent. Shake orbitally (2 mins).

    • Incubate 10 mins (RT) to stabilize signal.

  • Read: Measure Luminescence (Integration time: 0.5s).

Data Analysis: Calculate % Viability =



  • Acceptance Criteria: CC50 should be > 50 µM for the scaffold to be considered "benign."

Protocol B: Caco-2 Permeability Assay (The "Spiro" Advantage)

Objective: To validate the hypothesis that spiro[3.3]heptane improves permeability (


) compared to flat aromatic analogs.

Mechanism: The spiro-scaffold increases fraction of sp3 carbons (


), reducing crystal lattice energy and improving solubility/permeability balance.

Workflow Diagram (DOT):

Caco2_Workflow Fig 1: Caco-2 Permeability Workflow for Spirocyclic Amine Evaluation Start Seed Caco-2 Cells (Transwell Insert) Diff Differentiate (21 Days) Start->Diff Check Check TEER (>300 Ω·cm²) Diff->Check Dose Add Compound (Apical Chamber) Check->Dose Incubate Incubate (2 Hours, 37°C) Dose->Incubate Sample Sample Basolateral (LC-MS/MS) Incubate->Sample

Experimental Steps:

  • Preparation: Use 21-day differentiated Caco-2 monolayers on Transwell® inserts (0.4 µm pore).

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Reject wells < 300 Ω·cm².

  • Dosing (A-to-B):

    • Donor (Apical): Add 10 µM 2-Phenylspiro[3.3]heptan-2-amine in HBSS (pH 7.4).

    • Receiver (Basolateral): Add HBSS (pH 7.4).

  • Incubation: 120 minutes at 37°C with mild shaking.

  • Sampling: Remove 50 µL from Receiver and Donor compartments.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

    • Note: Spiro-amines often require HILIC chromatography due to polarity.

Calculation:



Where 

is flux,

is surface area,

is initial concentration.
  • Target:

    
     cm/s indicates high permeability.
    

Protocol C: Functional Efficacy (GPCR Calcium Flux)

Context: Lipophilic amines often target Class A GPCRs (e.g., Aminergic, Opioid, or Orphan GPR88). This protocol assumes the compound is being tested as a hit against a


-coupled receptor (e.g., 5-HT2A or Alpha-1 adrenergic) to evaluate its functional pharmacophore.

Assay Principle: Detection of intracellular calcium mobilization (


) using a fluorescent dye (Fluo-4 AM).

Signaling Pathway Diagram (DOT):

GPCR_Pathway Fig 2: Gq-GPCR Calcium Flux Signaling Pathway for Efficacy Screening Ligand 2-Phenylspiro Amine GPCR Gq-Coupled Receptor Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Fluo Fluorescence (Detection) Ca->Fluo Signal Increase

Step-by-Step Protocol:

  • Cell Loading:

    • Seed CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2A) in 384-well black/clear plates (10,000 cells/well).

    • Remove media and add 20 µL Fluo-4 Direct™ Loading Solution (containing Probenecid to prevent dye efflux).

    • Incubate: 30 mins at 37°C, then 30 mins at RT.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent. Record baseline fluorescence for 10 seconds.

  • Compound Injection:

    • Inject 10 µL of 3x concentrated 2-Phenylspiro[3.3]heptan-2-amine.

    • Agonist Mode: Measure peak increase in fluorescence.

    • Antagonist Mode: Pre-incubate compound, then inject reference agonist (EC80 concentration).

  • Data Acquisition: Read fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

Data Interpretation:

  • Agonist Activity: Plot Max - Min RFU vs. Log[Concentration]. Fit to sigmoidal dose-response to determine EC50 .

  • Bioisosteric Success: Compare EC50 of the Spiro-amine vs. the Phenyl-amine analog.

    • Success: EC50(Spiro)

      
       EC50(Phenyl) AND 
      
      
      
      (Spiro) >
      
      
      (Phenyl).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres for Benzene and Piperidine. Angewandte Chemie International Edition . Link

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition . Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . Link

  • Enamine Ltd. Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.[1] Enamine Application Notes . Link

Sources

Analytical methods for quantifying 2-Phenylspiro[3.3]heptan-2-amine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-Phenylspiro[3.3]heptan-2-amine in Biological Matrices via LC-MS/MS

Executive Summary

2-Phenylspiro[3.3]heptan-2-amine (CAS: 1255099-41-2) is a conformationally restricted, lipophilic primary amine increasingly utilized in medicinal chemistry as a saturated bioisostere for phenyl or piperidine rings. Its rigid spiro[3.3]heptane core offers unique vector alignment and improved metabolic stability compared to planar aromatic systems. However, its high lipophilicity (LogP > 3.[1]0) and lack of a strong UV chromophore make liquid chromatography-tandem mass spectrometry (LC-MS/MS) the mandatory analytical standard.

This guide outlines a robust protocol for quantifying this analyte in plasma and tissue homogenates. We prioritize a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow to eliminate phospholipid interference, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical Context & Analytical Challenges

  • Molecule: 2-Phenylspiro[3.3]heptan-2-amine (

    
    )
    
  • MW: 187.28 g/mol [1]

  • pKa: ~10.5 (Estimated; typical for sterically hindered primary aliphatic amines).

  • LogP: ~3.2 (High lipophilicity due to the phenyl-spiro hydrocarbon scaffold).

Key Challenges:

  • Non-Specific Binding: The lipophilic nature leads to adsorption on plasticware. Solution: Use low-binding plates and maintain organic solvent presence in samples.

  • Matrix Effects: High LogP compounds often co-elute with plasma phospholipids (glycerophosphocholines), causing ion suppression. Solution: MCX SPE cleanup.

  • Fragmentation: Primary amines often show a dominant neutral loss of ammonia (

    
    , -17 Da), which can be non-specific. Solution: Target ring-structure fragments for specificity.
    

Experimental Protocol

Reagents & Standards
  • Analyte: 2-Phenylspiro[3.3]heptan-2-amine HCl (purity >98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -phenyl analog) is preferred. If unavailable, use a structural analog like 2-phenyl-2-adamantanamine  or a commercially available spiro-amine with similar lipophilicity.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Mass Spectrometry (MS/MS) Optimization

Operate in Positive Electrospray Ionization (ESI+) mode. Perform a product ion scan to confirm transitions.

  • Source Parameters (Generic Standard):

    • Spray Voltage: 3500 V

    • Capillary Temp: 350°C

    • Sheath Gas: 50 arb units

  • MRM Transitions (Predicted):

    • Quantifier:

      
       188.1 
      
      
      
      171.1 (Loss of
      
      
      ; High intensity).
    • Qualifier:

      
       188.1 
      
      
      
      91.1 (Tropylium ion
      
      
      ; High specificity for phenyl group).
    • Qualifier:

      
       188.1 
      
      
      
      115.1 (Indene-like fragment from spiro rearrangement).
Chromatographic Conditions

A Charged Surface Hybrid (CSH) C18 column is recommended to maintain excellent peak shape for basic amines under acidic conditions without ion-pairing reagents.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl (for enhanced phenyl selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Hold)

    • 0.5 - 3.0 min: 5%

      
       95% B (Linear)
      
    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 4.1 min: 95%

      
       5% B
      
    • 4.1 - 5.0 min: 5% B (Re-equilibration)

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

This method uses the basicity of the amine to lock it onto the sorbent while washing away neutrals and acidic interferences (lipids).

Workflow Diagram:

SPE_Workflow Sample Plasma Sample (50 µL) Pretreat Pre-treatment Add 200 µL 2% H3PO4 (Acidify to pH < 4 to protonate amine) Sample->Pretreat Load Load Sample Apply acidified sample to MCX plate Pretreat->Load Condition Condition Plate 1. 200 µL MeOH 2. 200 µL Water Condition->Load Prep Step Wash1 Wash 1 (Acidic/Aqueous) 200 µL 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2 (Organic) 200 µL Methanol (Removes neutrals & phospholipids) Wash1->Wash2 Elute Elution 2 x 50 µL 5% NH4OH in MeOH (Releases basic amine) Wash2->Elute Reconstitute Evaporate & Reconstitute N2 dry down @ 40°C Recon in 100 µL 20% ACN/Water Elute->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow designed to isolate basic spiro-amines from plasma phospholipids.

Method Validation Strategy (FDA/EMA Compliance)

To ensure the method is "fit-for-purpose," the following validation parameters must be assessed:

ParameterAcceptance Criteria (FDA BMV)Experimental Approach
Linearity

8 non-zero standards (e.g., 1.0 – 1000 ng/mL). Weighting

.
Accuracy ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Mid, and High QC levels.
Precision CV < 15% (CV < 20% at LLOQ)Intra-day and Inter-day assessment over 3 runs.[2]
Recovery Consistent across levelsCompare extracted QC area vs. post-extraction spiked blank matrix.
Matrix Effect Matrix Factor ~ 1.0Compare post-extraction spike vs. neat solution. Monitor phospholipid transition (

184

184).

Critical Control: Phospholipid Monitoring During method development, monitor the transition 184


 184  (phosphatidylcholine headgroup). Ensure the analyte elutes before or after the phospholipid region to prevent ion suppression. The MCX "Wash 2" step (100% MeOH) is critical here; it removes neutral lipids while the amine remains charged and bound to the sorbent.

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Cause: Incomplete elution. The amine is strongly basic.

    • Fix: Increase

      
       concentration in elution solvent to 5% or use 2 elution steps. Ensure the elution solvent is fresh.
      
  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Use a CSH (Charged Surface Hybrid) column which provides a low-level positive surface charge to repel the protonated amine, sharpening the peak.

  • Issue: Carryover.

    • Cause: Lipophilic adsorption to the injector needle.

    • Fix: Use a strong needle wash: ACN:IPA:Acetone:Water (40:30:20:10) + 0.1% FA.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and structural analysis of spiro[3.3]heptane derivatives. Journal of Organic Chemistry.[3] (Context on spiro-amine synthesis and properties).

  • Weng, N., & Jian, W. (2010).[1] Bioanalysis of Pharmaceuticals: Sample Preparation, Separation Techniques and Mass Spectrometry.[1] John Wiley & Sons. (General lipophilic amine protocols).

Sources

The Strategic Integration of 2-Phenylspiro[3.3]heptan-2-amine in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying novel starting points for drug development, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[1][4] Historically, fragment libraries have been dominated by flat, aromatic structures. However, the increasing recognition of the importance of molecular three-dimensionality for target selectivity and improved physicochemical properties has spurred the development and integration of 3D-fragments.[5][6][7]

This guide focuses on the application of a novel, sp³-rich fragment, 2-Phenylspiro[3.3]heptan-2-amine , in FBDD campaigns. The spiro[3.3]heptane scaffold is a rigid, three-dimensional bioisostere of the benzene ring, offering an escape from "flatland" and access to previously underexplored chemical space.[8][9][10][11] The incorporation of a phenylamine moiety provides key interaction points—a hydrogen bond donor and aromatic system—poised for interaction with a target protein. This document provides a comprehensive overview of the strategic advantages of this fragment and detailed protocols for its integration into a typical FBDD workflow.

The Scientific Rationale: Why 2-Phenylspiro[3.3]heptan-2-amine?

The selection of 2-Phenylspiro[3.3]heptan-2-amine as a core fragment is underpinned by several key principles of modern medicinal chemistry:

  • Inherent Three-Dimensionality: The spiro[3.3]heptane core enforces a rigid, non-planar geometry.[8] This pre-organized conformation reduces the entropic penalty upon binding and can lead to more selective interactions with protein binding sites compared to conformationally flexible or flat fragments.[12] Increased sp³ character is correlated with a higher success rate in clinical development.[7][12]

  • Favorable Physicochemical Properties: Saturated scaffolds like spiro[3.3]heptane tend to improve solubility and metabolic stability while lowering lipophilicity compared to their aromatic counterparts.[8][12]

  • Bioisosteric Replacement: The spiro[3.3]heptane scaffold can serve as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings, offering a novel, patent-free chemical space to explore for known targets.[9][10][11]

  • Vectorial Exit Points for Growth: The rigid scaffold presents well-defined vectors for chemical elaboration. This structural clarity is a significant advantage in the hit-to-lead optimization phase, allowing for rational, structure-guided design.[3][13]

  • "Sociable" Functional Groups: The primary amine and the phenyl group are "sociable" functionalities, meaning they are amenable to straightforward synthetic modifications, which is a critical consideration for the rapid elaboration of fragment hits.[14]

Table 1: Physicochemical Properties of 2-Phenylspiro[3.3]heptan-2-amine (Predicted)

PropertyPredicted ValueSignificance in FBDD
Molecular Weight (MW)< 300 DaAdheres to the "Rule of Three" for fragments.[15]
cLogP< 3Ensures adequate solubility for screening.[15]
Hydrogen Bond Donors1Provides a key interaction point with the target.[15]
Hydrogen Bond Acceptors1 (Nitrogen)Offers an additional potential interaction site.[15]
Rotatable Bonds< 3Low conformational flexibility, reducing entropic penalty upon binding.[15]
Fraction of sp³ carbons (Fsp³)> 0.5High degree of three-dimensionality.[7][12]

Experimental Workflow & Protocols

The integration of 2-Phenylspiro[3.3]heptan-2-amine into an FBDD campaign follows a structured, multi-stage process designed to identify and validate genuine hits, and then guide their evolution into lead compounds.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Screening Primary Screening (SPR or NMR) Hit_ID Initial Hit Identification Screening->Hit_ID Detects weak binding Orthogonal Orthogonal Assay (e.g., MST, DSF) Hit_ID->Orthogonal Confirms binding X_Ray X-ray Crystallography Orthogonal->X_Ray Provides structural context SAR Structure-Activity Relationship (SAR) X_Ray->SAR Guides chemical synthesis Optimization Lead Optimization SAR->Optimization Improves potency & properties End Lead Candidate Optimization->End Start Fragment Library (including 2-Phenylspiro[3.3]heptan-2-amine) Start->Screening

Caption: FBDD workflow for 2-Phenylspiro[3.3]heptan-2-amine.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions typical of fragment binding.[16][17][18][19][20] It provides real-time kinetic data, which can be invaluable for triaging hits.[20]

Objective: To identify if 2-Phenylspiro[3.3]heptan-2-amine binds to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of high purity (>95%)

  • 2-Phenylspiro[3.3]heptan-2-amine stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level. The low protein consumption is a key advantage of SPR.[19]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.

  • Fragment Screening:

    • Prepare a concentration series of 2-Phenylspiro[3.3]heptan-2-amine in running buffer (e.g., 25 µM, 50 µM, 100 µM, 200 µM, 500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer to avoid solvent-induced artifacts.[18]

    • Inject the fragment solutions over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the surface if necessary with a mild regeneration solution.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel and blank injection responses.

    • Analyze the steady-state binding responses to determine the dissociation constant (KD). For fragments, affinities are often in the high µM to low mM range.[21]

    • Calculate the Ligand Efficiency (LE) , a critical metric for prioritizing fragment hits.[4]

      • LE = - (RT ln KD) / N, where N is the number of heavy (non-hydrogen) atoms.

      • A higher LE value (typically >0.3) is desirable.[4]

Self-Validation: A positive hit should show a concentration-dependent binding response. The binding should be reversible, and the sensorgram should have a shape indicative of a 1:1 interaction.

Protocol 2: Hit Confirmation using Ligand-Observed NMR Spectroscopy

NMR-based methods are powerful orthogonal techniques for validating hits from primary screens.[22][23] They are performed in solution, providing a more physiological context and are excellent at identifying and eliminating non-specific binders or aggregators.[22] Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are two common ligand-observed methods.[22][24][25][26]

Objective: To confirm the binding of 2-Phenylspiro[3.3]heptan-2-amine to the target protein in solution.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Target protein solution in a deuterated buffer (e.g., 10-50 µM in D₂O-based phosphate buffer)

  • 2-Phenylspiro[3.3]heptan-2-amine stock solution

  • NMR tubes

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples:

      • A reference sample containing only 2-Phenylspiro[3.3]heptan-2-amine (e.g., 200 µM) in the deuterated buffer.

      • A test sample containing the fragment (200 µM) and the target protein (e.g., 20 µM).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum of the reference sample to identify the fragment's proton resonances.

    • On the test sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 30 ppm).

    • The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.[26]

  • Data Analysis:

    • Binding Confirmation: If 2-Phenylspiro[3.3]heptan-2-amine binds to the target, its signals will appear in the STD spectrum.[24] Non-binders will not show any signals.

    • Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering valuable structural insights early in the process.[24]

Self-Validation: The observation of signals in the STD spectrum that correspond to the fragment's protons is direct evidence of binding. A competition experiment, where a known binder is added to the sample and a reduction in the fragment's STD signal is observed, can further validate the specificity of the interaction.

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation of a fragment hit is the determination of its co-crystal structure with the target protein. This provides atomic-level detail of the binding mode, which is essential for the structure-guided evolution of the fragment into a potent lead compound.[15][27][28][29]

Objective: To determine the three-dimensional structure of the 2-Phenylspiro[3.3]heptan-2-amine-target complex.

Materials:

  • Crystallization-grade target protein

  • Crystallization screening plates and reagents

  • 2-Phenylspiro[3.3]heptan-2-amine solution

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Protein Crystallization:

    • Generate apo-crystals of the target protein using vapor diffusion (sitting or hanging drop) by screening a wide range of crystallization conditions.

    • Optimize initial crystallization hits to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution of 2-Phenylspiro[3.3]heptan-2-amine (e.g., 1-10 mM) in a solution similar to the mother liquor, often including a cryoprotectant.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the target.[30]

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect a complete diffraction dataset at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Analyze the resulting electron density maps to unambiguously identify the bound fragment. The rigid nature of the spiro[3.3]heptane core should provide a clear and well-defined electron density.

    • Refine the model of the protein-fragment complex to high resolution.

Self-Validation: Clear, unambiguous electron density for the fragment in the binding pocket is the gold standard for hit validation. The model should refine to acceptable R-work/R-free values and have good stereochemistry.

From Hit-to-Lead: The Path Forward

Once 2-Phenylspiro[3.3]heptan-2-amine is validated as a hit, the hit-to-lead optimization phase begins.[31][32] The high-resolution structural data from crystallography is paramount at this stage.

Hit_To_Lead cluster_0 Hit Characterization cluster_1 Optimization Strategies cluster_2 Outcome Hit Validated Hit 2-Phenylspiro[3.3]heptan-2-amine Structure Co-crystal Structure Hit->Structure X-ray Crystallography Growing Fragment Growing Structure->Growing Identify growth vectors Merging Fragment Merging Structure->Merging Overlap with another fragment Linking Fragment Linking Structure->Linking Connect to a second fragment Lead Potent Lead Compound (Improved Affinity & Properties) Growing->Lead Merging->Lead Linking->Lead

Caption: Hit-to-lead optimization strategies.

  • Fragment Growing: The most common strategy, where chemical groups are added to the fragment to make additional interactions with the target protein, thereby increasing potency.[3][13] The co-crystal structure will reveal unoccupied pockets adjacent to the fragment, and the amine or phenyl ring of 2-Phenylspiro[3.3]heptan-2-amine can be used as anchor points for synthetic elaboration.

  • Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, the two can be linked together to create a larger, higher-affinity molecule.[13] Alternatively, if two fragments overlap in their binding site, a new molecule can be designed that merges their key features.[13]

The goal is to improve the affinity into the nanomolar range while maintaining or improving the drug-like properties of the initial fragment.[32]

Conclusion

2-Phenylspiro[3.3]heptan-2-amine represents a new class of 3D fragments that can significantly enhance the diversity and quality of fragment libraries. Its rigid, sp³-rich core, combined with strategically placed functional groups, provides an excellent starting point for tackling challenging protein targets. By employing a rigorous workflow of biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage the unique properties of this fragment to accelerate the discovery of novel, high-quality lead compounds.

References

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the derivatization of 2-Phenylspiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-33-PH-AMINE-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions for Sterically Congested Spirocyclic Amines

Executive Summary

The molecule 2-Phenylspiro[3.3]heptan-2-amine presents a unique duality in synthetic chemistry: it is a high-value bioisostere for piperidine or cyclohexyl amines, yet it combines significant steric hindrance (quaternary


-carbon) with ring strain  (~26 kcal/mol per cyclobutane ring).

Standard protocols for amide coupling or reductive amination often fail here, resulting in recovered starting material or ring-opening decomposition. This guide provides optimized, self-validating protocols designed to overcome the steric barrier without compromising the integrity of the spiro[3.3]heptane core.

Part 1: Amide Coupling Optimization

The Challenge: Steric Gating

The amine group is attached to a quaternary carbon. The adjacent phenyl ring and the rigid spiro-scaffold create a "steric gate" that blocks the approach of bulky activated esters (e.g., NHS esters or standard EDC/HOBt intermediates).

Recommended Protocol: High-Kinetic Activation (HATU/HOAt)

We recommend moving directly to HATU or T3P. The 7-azabenzotriazole (HOAt) moiety in HATU is less sensitive to steric bulk than HOBt and accelerates the reaction via a favorable neighboring group effect.

Step-by-Step Protocol
  • Activation Phase:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 equiv) and DIPEA (2.5 equiv).

    • Critical Check: Stir for exactly 5 minutes. The solution should turn slightly yellow. Extended activation (>30 mins) can lead to guanidinium side-product formation with the base.

  • Coupling Phase:

    • Add 2-Phenylspiro[3.3]heptan-2-amine (1.1 equiv).

    • Stir at 40 °C for 4–12 hours.

    • Note: While room temperature is standard, the steric bulk of this amine often requires mild heating. The spiro[3.3] system is stable up to 80 °C in basic DMF.

  • Workup:

    • Dilute with EtOAc, wash with saturated LiCl (to remove DMF), then NaHCO₃.

Troubleshooting Table: Coupling Reagents
ReagentSuitabilityObservation / Notes
EDC / HOBt LowOften yields <20% conversion due to slow kinetics at the hindered center.
HATU High Gold Standard. The HOAt leaving group facilitates attack by hindered amines.
T3P (Propylphosphonic anhydride) MediumGood for acid-sensitive substrates, but requires higher T (>60 °C) which risks side reactions.
Acid Chlorides (SOCl₂) High RiskCaution. The HCl byproduct can trigger acid-catalyzed rearrangements of the strained spiro rings if not instantly scavenged.
Decision Logic: Amide Coupling

AmideCoupling Start Start: Amide Coupling CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard Use HATU (1.2 eq) + DIPEA @ 40°C CheckAcid->Standard No CheckSens Is the Acid Base-Sensitive? CheckAcid->CheckSens Yes Extreme Use Acid Fluoride (TFFH) or Mixed Anhydride CheckSens->Extreme No T3P Use T3P in EtOAc + Pyridine CheckSens->T3P Yes

Caption: Decision matrix for selecting coupling conditions based on steric and electronic properties of the carboxylic acid partner.

Part 2: Reductive Amination (The "Ti-Push" Method)

The Challenge: Imine Formation Equilibrium

Reductive amination fails because the initial condensation of the ketone/aldehyde with the hindered amine is thermodynamically disfavored. Water produced in the reaction hydrolyzes the unstable imine back to starting materials before the reducing agent can act.

Recommended Protocol: Titanium(IV) Isopropoxide

You must use a Lewis acid dehydrating agent. Ti(OiPr)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and chemically scavenges water to drive imine formation [1].

Step-by-Step Protocol
  • Imine Formation (The "Push"):

    • Combine the ketone (1.0 equiv) and 2-Phenylspiro[3.3]heptan-2-amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

    • Crucial: Do not add solvent yet. Stir neat at room temperature for 2–6 hours.

    • Validation: Monitor by LCMS. You should see the imine mass (M+H = Mass_Amine + Mass_Ketone - 18). Do not proceed until the imine is formed.

  • Reduction:

    • Dilute the viscous mixture with anhydrous THF or MeOH (10 volumes).

    • Cool to 0 °C.

    • Add NaBH₄ (2.0 equiv) or NaBH(OAc)₃ (3.0 equiv) portion-wise.

    • Warm to RT and stir for 12 hours.

  • Quench (The "Crash"):

    • Add 1N NaOH or saturated Rochelle’s salt solution. A white titanium precipitate will form.

    • Filter through Celite to remove the titanium salts.

Part 3: Buchwald-Hartwig Amination

The Challenge: Pd-Catalysis on Quaternary Centers

Primary amines on tertiary carbons are difficult nucleophiles for Pd-catalyzed cross-coupling due to steric clash with the ligand sphere.

Recommended System: BrettPhos / NaOtBu

The BrettPhos ligand family is specifically engineered for primary amines.[1] The bulky biaryl backbone prevents catalyst deactivation, while the specific phosphine geometry accommodates the hindered amine approach [2].

Optimized Conditions
  • Catalyst: Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G4 Precatalyst (2–5 mol%).

  • Ligand: BrettPhos (if using Pd₂(dba)₃).

  • Base: NaOtBu (1.4 equiv). Note: If the substrate has base-sensitive esters, switch to K₃PO₄ and use the "RuPhos" system, though yields may drop.

  • Solvent: t-Amyl alcohol or Dioxane (degassed).

  • Temp: 90–100 °C.

Mechanism & Ligand Selection

Buchwald Substrate 2-Phenylspiro -amine LigandChoice Ligand Selection Substrate->LigandChoice BrettPhos BrettPhos (Primary Choice) LigandChoice->BrettPhos High Sterics RuPhos RuPhos (Secondary Choice) LigandChoice->RuPhos If BrettPhos fails Base Base Check BrettPhos->Base NaOtBu NaOtBu (Standard) Base->NaOtBu Robust Substrate Cs2CO3 Cs2CO3 (Sensitive Groups) Base->Cs2CO3 Esters/Nitriles present

Caption: Ligand and base selection workflow for Pd-catalyzed arylation of hindered primary amines.

Part 4: Stability & FAQs

Stability Warning: The Cyclobutane Risk

While the spiro[3.3]heptane system is kinetically stable, it contains significant ring strain.

  • Avoid: Strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) at high temperatures. These can trigger a Wagner-Meerwein rearrangement (ring expansion) if a carbocation is generated adjacent to the spiro-center [3].

  • Safe: The amine functionality itself stabilizes the ring against acid hydrolysis by protonating to the ammonium salt, which is electron-withdrawing and deactivates the ring toward rearrangement.

Frequently Asked Questions

Q: Can I use acid chlorides for coupling? A: Only if you include a large excess of base (Et₃N/Pyridine) and keep the temperature <0 °C during addition. The local concentration of HCl generated can degrade the spiro-ring. We strongly advise using HATU instead.

Q: The reaction turns black during reductive amination. Is this normal? A: If using Ti(OiPr)₄, the reaction should be yellow/orange. A black color usually indicates titanium reduction to Ti(III) or Ti(II) species, often caused by insufficient solvent during the reduction step. Ensure you dilute with THF before adding NaBH₄.

Q: How do I purify the free base amine? A: The free base is lipophilic but basic. It may streak on silica. Use DCM:MeOH:NH₄OH (90:10:1) or purify as the HCl salt (precipitate from ether/HCl).

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry 55.8 (1990): 2552-2554.[2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.

  • Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition 49.21 (2010): 3524-3529.

Sources

Strategies for the chiral separation of 2-Phenylspiro[3.3]heptan-2-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Spiro[3.3]heptan-2-amine Derivatives

Case ID: SPIRO-AMINE-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

Welcome to the technical support hub for the analysis and purification of spirocyclic amines. You have inquired about the chiral separation of 2-Phenylspiro[3.3]heptan-2-amine .

CRITICAL DIAGNOSTIC ALERT: Before proceeding with method development, we must validate the chirality of your specific target. The molecule 2-Phenylspiro[3.3]heptan-2-amine (where the phenyl and amine groups are geminal at the 2-position, and the second ring is unsubstituted) possesses an internal plane of symmetry passing through C2, the spiro-carbon (C4), and C6. Consequently, this specific molecule is achiral (meso-like) in its time-averaged conformation. You will not observe two enantiomeric peaks, only a single peak.

However , if your molecule is a derivative (e.g., 2,6-disubstituted, 1,2-disubstituted, or possesses a substituent on the second ring), it exhibits axial or central chirality and requires enantioseparation.

This guide addresses two scenarios:

  • Structural Validation: Confirming if your molecule is capable of resolution.

  • Separation Protocols: Strategies for resolving chiral spiro[3.3]heptane amine analogs (assuming desymmetrization).

Part 1: Structural Diagnostics & Troubleshooting

Q1: I am injecting my sample on a Chiralpak AD-H column, but I only see one peak. Is my column failing?

Diagnosis: It is highly probable that your column is functional, but your molecule is achiral. Technical Explanation: The spiro[3.3]heptane scaffold consists of two cyclobutane rings sharing a single carbon (C4).

  • Symmetry: If Ring 1 has geminal substitution (Ph/NH2 at C2) and Ring 2 is unsubstituted, a plane of symmetry bisects the molecule (cutting through C2, C4, and C6).

  • Result: The "left" and "right" sides of the molecule are mirror images. The molecule is superimposable on its mirror image.

  • Action: Check your structure. Does it have a substituent on the other ring (e.g., position 6)?

    • If NO: You cannot separate enantiomers. The molecule is achiral.

    • If YES (e.g., 6-methyl): The symmetry is broken. Proceed to Part 2.

Q2: My structure is actually the 1-phenyl-2-amine isomer (vicinal). How do I separate this?

Diagnosis: This molecule possesses central chirality (two chiral centers). You will likely have diastereomers (cis/trans) and enantiomers. Action: You need a method that resolves four peaks (or two if you have a pure diastereomer).

Part 2: Method Development Strategy (For Chiral Analogs)

Assuming you are working with a chiral derivative (e.g., 2-amino-2-phenyl-6-substituted-spiro[3.3]heptane ), follow this protocol.

Core Separation Logic

Spiro-amines are basic and sterically bulky. The phenyl ring provides a "pi-pi" interaction handle, while the amine offers hydrogen bonding.

  • Primary Interaction: Hydrogen bonding with carbamate/benzoate groups on the CSP (Chiral Stationary Phase).

  • Secondary Interaction: Inclusion of the phenyl group into the polysaccharide cavity.

  • Tail Suppression: Essential due to the exposed amine interacting with residual silanols on the silica support.

Recommended Screening Protocol

Phase 1: Column Selection Do not rely on a single column. Screen the "Golden Trio" of polysaccharide phases.

Column TypeSelectorMechanismPriority
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Immobilized. Tolerates DCM/THF. Excellent for bulky amines.High
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Coated. The industry standard for aromatic amines.High
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Coated. Complementary selectivity to AD-H (often separates what AD misses).Medium

Phase 2: Mobile Phase Composition Standard Normal Phase (NP) is the starting point.

  • Base Solvent: n-Hexane (or n-Heptane).

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA).

    • Tip: Ethanol often provides sharper peaks for amines than IPA due to better mass transfer kinetics.

  • Basic Additive (MANDATORY): Diethylamine (DEA) or Triethylamine (TEA).

    • Concentration: 0.1% v/v.[1]

    • Function: Masks silanol sites to prevent peak tailing.

Step-by-Step Optimization Workflow
  • Initial Screen:

    • Column: Chiralpak IG (3 µm or 5 µm).

    • Mobile Phase: n-Hexane / EtOH / DEA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Temp: 25°C.

  • Troubleshooting Results:

    • No Retention (k' < 0.5): Reduce EtOH to 5% or switch to IPA (stronger retention).

    • Broad Peaks: Increase DEA to 0.2% or increase Temperature to 35°C (improves kinetics).

    • Partial Separation: Lower temperature to 10-15°C (enhances enantioselectivity, though increases pressure).

  • Alternative Mode (Polar Organic Mode):

    • If solubility is poor in Hexane, use 100% Methanol + 0.1% DEA or Acetonitrile / Methanol + DEA .

    • Note: This requires Immobilized columns (IG, IA, IC) or specific coated columns (AD-H/OD-H) only if strictly MeOH/EtOH is used (no ethyl acetate/DCM on coated phases).

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for determining the chirality and selecting the separation method.

ChiralSeparationStrategy Start START: 2-Phenylspiro[3.3]heptan-2-amine Analysis CheckStruct Step 1: Structural Verification Is the 2nd ring (C5-C7) substituted? Start->CheckStruct Achiral Result: MOLECULE IS ACHIRAL (Plane of Symmetry Exists) Single Peak Expected. CheckStruct->Achiral No (Unsubstituted) Chiral Result: MOLECULE IS CHIRAL (Axial/Central Chirality) Proceed to Separation. CheckStruct->Chiral Yes (Substituted) Screening Step 2: Column Screening (Polysaccharide Phases) Chiral->Screening MethodA Method A (Standard): Chiralpak IG / AD-H Hexane : EtOH : DEA (90:10:0.1) Screening->MethodA Standard Solubility MethodB Method B (Solubility Issues): Chiralpak IG (Immobilized) MeOH : DEA (100:0.1) or DCM mixes Screening->MethodB Poor Solubility Optimize Step 3: Optimization Adjust Temp & Modifier % MethodA->Optimize MethodB->Optimize Final Final Method Established Optimize->Final

Caption: Decision matrix for determining chirality and selecting the appropriate HPLC pathway for spiro-amine derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a Pirkle-type column (e.g., Whelk-O 1) instead of polysaccharides? A: While Pirkle columns are excellent for pi-acidic/basic interactions, spiro-amines often lack the necessary "three-point interaction" sites required for Whelk-O unless derivatized. Polysaccharide columns (AD/OD/IG) rely on inclusion and hydrogen bonding, which is generally more successful for the spiro[3.3]heptane scaffold [1, 2].

Q: Why is Diethylamine (DEA) required? Can I use Trifluoroacetic Acid (TFA)? A: Never use TFA alone for this amine. The amine group is basic. Adding acid (TFA) will protonate the amine (


), causing it to be repelled by the positively charged regions of some CSPs or interact too strongly with silanols, leading to massive peak broadening or total loss of retention. Always use a basic additive (DEA) to keep the amine unprotonated and suppress silanol activity [3].

Q: How do I scale this up for prep purification? A:

  • Solubility: Ensure your sample is soluble in the mobile phase at >50 mg/mL. If not, use the Immobilized IG column and add Dichloromethane (DCM) to the mobile phase (e.g., Hexane/DCM/EtOH/DEA).

  • Loading: Overload the column until the "front" of the first peak touches the "tail" of the second.

  • Recovery: Evaporate solvent immediately. Note that DEA is volatile, but trace amounts may remain. A final workup (dissolve in DCM, wash with weak NaHCO3) may be needed to remove DEA traces for biological assays.

References

  • MDPI. (2016). HPLC Separation of Diastereomers: Application to Spiro[3.3]Heptane-Dicarboxylic Acids. Available at: [Link][2]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

Sources

Technical Support Center: Navigating the In Vitro Metabolism of 2-Phenylspiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Phenylspiro[3.3]heptan-2-amine and its analogs. This guide is designed to provide in-depth, practical advice for addressing the metabolic instability of this novel chemical scaffold. As drug development professionals, we understand that overcoming metabolic hurdles is critical to advancing promising compounds. This resource combines established principles of in vitro drug metabolism with specific insights into the unique structural features of 2-Phenylspiro[3.3]heptan-2-amine to help you troubleshoot experiments and interpret your data with confidence.

The spiro[3.3]heptane scaffold is an increasingly popular design element in medicinal chemistry, often utilized to enhance three-dimensionality and improve physicochemical properties.[1][2][3] While this class of compounds can offer advantages in metabolic stability over more conventional structures, understanding and mitigating any inherent metabolic liabilities is a key step in the optimization process.[1][4][5][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the expected metabolic profile of 2-Phenylspiro[3.3]heptan-2-amine.

Q1: What are the most likely sites of metabolic transformation on 2-Phenylspiro[3.3]heptan-2-amine?

Based on its structure, the primary metabolic "soft spots" are the phenyl ring and the primary amine.

  • Phenyl Ring: Aromatic hydroxylation is a common metabolic pathway for phenyl-containing compounds, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8][9] This results in the formation of one or more phenolic metabolites.

  • Primary Amine: Primary amines are substrates for several enzyme families, including CYPs and monoamine oxidases (MAOs).[10][11][12] Common metabolic routes include N-oxidation to form hydroxylamines and oxidative deamination.

  • Spiro[3.3]heptane Core: The spiro[3.3]heptane scaffold itself is generally considered to be metabolically robust.[1][4][6] Its saturated, sterically hindered nature makes it less susceptible to enzymatic attack compared to more flexible or planar structures. However, hydroxylation at a non-benzylic position, while less probable, cannot be entirely ruled out.

Q2: Which enzyme systems are most likely responsible for the metabolism of this compound?

The metabolism of 2-Phenylspiro[3.3]heptan-2-amine is likely dominated by Phase I enzymes.[13][14]

  • Cytochrome P450 (CYP) Superfamily: These are the primary enzymes involved in the oxidative metabolism of most drugs.[11][13][14] Isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are major contributors to the metabolism of a wide range of xenobiotics and are likely candidates for the metabolism of this compound.[11][15]

  • Flavin-containing Monooxygenases (FMOs): These enzymes can also contribute to the N-oxidation of primary amines.

  • Monoamine Oxidases (MAOs): MAOs are involved in the oxidative deamination of primary amines.

Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), could be involved in the further conjugation of hydroxylated metabolites formed during Phase I metabolism.[16]

Q3: How does the spiro[3.3]heptane scaffold influence metabolic stability?

The spiro[3.3]heptane scaffold is a type of saturated, rigid three-dimensional structure.[2][5] Such sp3-rich scaffolds are a modern strategy in drug design to "escape from flatland" and often lead to improved metabolic stability compared to their unsaturated or aromatic counterparts.[1][2] The rigidity of the spirocycle can lock the conformation of the molecule, potentially preventing an optimal fit in the active site of some metabolic enzymes.[1]

Q4: What is a suitable starting point for an in vitro metabolic stability assay?

A standard in vitro metabolic stability assay using human liver microsomes (HLM) is an excellent starting point.[17][18][19] HLMs contain a rich complement of CYP enzymes, which are predicted to be the main drivers of metabolism for this compound.[18] An initial experiment should incubate the compound with HLM in the presence of the necessary cofactor, NADPH, and monitor the disappearance of the parent compound over time.[20]

Troubleshooting Guide

This section provides solutions to common problems encountered during in vitro metabolic stability studies of 2-Phenylspiro[3.3]heptan-2-amine.

Problem Potential Causes Recommended Solutions
Higher-than-expected metabolic clearance (low stability) 1. High affinity for a specific CYP isozyme. 2. Contribution from non-CYP enzymes (e.g., MAOs). 3. Instability in the assay buffer.1. Reaction Phenotyping: Use recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6) to identify the specific isoform(s) responsible. 2. Enzyme Inhibitors: Include selective chemical inhibitors for different enzyme classes in your incubations to pinpoint the contribution of each. 3. Control Experiments: Run a control incubation without NADPH to check for non-enzymatic degradation. Also, run a control without microsomes to check for buffer instability.
No metabolite peaks detected by LC-MS/MS 1. The compound is highly stable. 2. Metabolites are not being ionized effectively. 3. Metabolites are co-eluting with the parent compound or other matrix components. 4. The concentration of metabolites is below the limit of detection.1. Confirm Stability: If the parent compound concentration does not decrease over time, the compound is likely stable in the tested system. 2. Optimize MS Conditions: Experiment with both positive and negative ion modes. Adjust fragmentation energy to ensure you can detect potential metabolites. 3. Modify Chromatography: Adjust the gradient, mobile phase, or column to improve separation. 4. Increase Incubation Time/Concentration: If stability is high, a longer incubation time or a higher starting concentration of the parent compound may be necessary to generate detectable levels of metabolites.
Inconsistent results between assays or assay runs 1. Variability in enzyme activity of different lots of microsomes. 2. Inconsistent pipetting or timing. 3. Degradation of cofactors or the compound in stock solutions. 4. Issues with the analytical method (e.g., instrument drift).1. Quality Control: Always use high-quality, well-characterized microsomal preparations. Run a positive control with a compound known to be metabolized by the same enzyme system (e.g., testosterone for CYP3A4). 2. Standardize Procedures: Use automated liquid handlers for critical steps if available.[20] Ensure precise timing, especially for the quenching step. 3. Fresh Preparations: Prepare cofactor solutions fresh for each experiment. Verify the stability of your compound in the solvent used for stock solutions. 4. System Suitability: Run system suitability tests on your LC-MS/MS before each analytical run to ensure consistent performance.

Experimental Protocols

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard procedure to determine the intrinsic clearance of 2-Phenylspiro[3.3]heptan-2-amine.

Materials:

  • 2-Phenylspiro[3.3]heptan-2-amine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a structurally similar but stable compound)

  • Positive control compound (e.g., a compound with known metabolic clearance)

Procedure:

  • Preparation:

    • Prepare a stock solution of 2-Phenylspiro[3.3]heptan-2-amine in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the compound and positive control in the incubation buffer. The final organic solvent concentration should be low (e.g., <0.5%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system solution in buffer.

    • Thaw the HLM on ice.

  • Incubation:

    • Pre-warm the HLM and compound working solutions at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution to the HLM and compound mixture. The final reaction mixture should contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and NADPH (e.g., 1 mM) in buffer.[20]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction.[21]

    • Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the rate constant of depletion (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / [protein concentration]) * 1000.

Protocol 2: Metabolite Identification Workflow

This workflow describes the process of identifying potential metabolites after an in vitro incubation.

Procedure:

  • Incubation:

    • Perform a larger-scale incubation as described in Protocol 1, but with a higher concentration of the test compound to generate sufficient quantities of metabolites.

    • Incubate for a fixed time point where a significant amount of parent compound has been consumed.

  • Sample Preparation:

    • Quench the reaction and process the sample as described above.

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Perform a full scan analysis to detect all ions present in the sample.

    • Use data-dependent scanning to acquire fragmentation spectra (MS/MS) of the most abundant ions.

  • Data Processing:

    • Compare the chromatograms of the test sample with a control sample (without NADPH) to identify unique peaks corresponding to potential metabolites.

    • Use metabolite identification software to search for expected metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-oxidation).

    • Analyze the MS/MS fragmentation patterns of the parent compound and potential metabolites to confirm the site of metabolism.

Visualizations

G cluster_workflow Metabolic Stability Workflow A 1. Prepare Incubation Mixture (Compound + HLM + Buffer) B 2. Pre-warm at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench with Acetonitrile + IS D->E F 6. Centrifuge and Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Calculate t½ and CLint G->H

Caption: Experimental Workflow for Metabolic Stability Assay.

G cluster_phase1 Phase I Metabolism (CYPs, MAOs) cluster_phase2 Phase II Metabolism (UGTs) parent 2-Phenylspiro[3.3]heptan-2-amine metabolite1 Aromatic Hydroxylation +16 Da parent->metabolite1 CYPs metabolite2 N-Oxidation +16 Da parent->metabolite2 CYPs/FMOs metabolite3 Oxidative Deamination parent->metabolite3 MAOs metabolite4 Glucuronide Conjugate metabolite1->metabolite4 UGTs

Sources

Technical Support Center: Purification of 2-Phenylspiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the refinement and purification of 2-Phenylspiro[3.3]heptan-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic scaffold. As a primary amine, this compound presents specific purification challenges that require carefully considered strategies. This guide provides in-depth, experience-driven solutions to common issues encountered during its isolation and purification.

Part A: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. We focus on the causality behind each issue and provide actionable protocols to resolve them.

Question 1: My 2-Phenylspiro[3.3]heptan-2-amine is streaking badly on my silica gel flash chromatography column, leading to poor separation and broad peaks. What's happening and how can I fix it?

Answer:

This is the most common issue encountered when purifying basic compounds like primary amines on standard silica gel.

  • Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine undergoes a strong acid-base interaction with these sites, leading to irreversible adsorption or slow, uneven elution. This causes the characteristic "streaking" or "tailing" you are observing.[1][2]

  • Immediate Solutions & Protocols:

    • Mobile Phase Modification (The Quick Fix): The most direct solution is to neutralize the acidic sites on the silica gel by modifying your eluent. Add a small percentage of a volatile basic modifier.

      • Protocol: Eluent Modification

        • Choose your primary solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol).

        • To this solvent system, add 0.5-2% triethylamine (Et₃N) or 0.5-2% of a 2M solution of ammonia in methanol.[1]

        • Ensure the modifier is thoroughly mixed.

        • Use this modified eluent to slurry-pack your column and as the mobile phase for the entire run. This pre-neutralizes the stationary phase.

    • Use of an Alternative Stationary Phase (The Robust Solution): If streaking persists or your compound is particularly sensitive, switching the stationary phase is the best practice.

      • Amine-Functionalized Silica: This is silica gel where the surface has been chemically modified with an amine. It provides a less acidic environment and significantly improves peak shape for basic compounds.[1]

      • Basic Alumina: Aluminum oxide is another polar stationary phase that is available in neutral or basic grades. Basic alumina is an excellent choice for purifying amines and can often be used with standard solvent systems without a basic modifier.[2]

Troubleshooting Chromatography: A Summary Table
IssueProbable CauseRecommended Solution
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silica gel.[1]Add 1-2% triethylamine or ammonia/methanol to the eluent. Alternatively, use an amine-functionalized silica or basic alumina column.[1][2]
No Elution of Product The compound is irreversibly bound to the silica gel.Use a more polar solvent system containing a basic modifier (e.g., 10-20% Methanol in DCM + 2% Et₃N). If this fails, the product may need to be recovered by washing the silica with a strong acid/base sequence, though this is a last resort.
Poor Separation from a Non-Basic Impurity Co-elution due to similar polarities.Optimize the solvent gradient. If using a modifier, ensure it doesn't increase the elution strength so much that it combines your product with the impurity. Consider an alternative technique like crystallization.
Question 2: I'm experiencing significant product loss during the aqueous workup. How can I improve my recovery of the free amine?

Answer:

Product loss during extraction is typically due to incorrect pH management or the formation of emulsions. Since 2-Phenylspiro[3.3]heptan-2-amine is a base, we can leverage its pH-dependent solubility to our advantage.[3]

  • Root Cause Analysis: As a primary amine, your compound will be protonated in an acidic aqueous solution (pH < ~8) to form a water-soluble ammonium salt (R-NH₃⁺). In a neutral or basic aqueous solution (pH > ~10), it will exist as the free amine (R-NH₂), which is soluble in organic solvents.[4] Loss occurs if the pH is not sufficiently acidic during the initial extraction or not sufficiently basic during the recovery phase.

  • Optimized Protocol: Acid-Base Extraction

    • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a 1M HCl aqueous solution. The amine will become protonated and move into the aqueous layer.[4]

    • Separate the layers. Keep the aqueous layer , which now contains your product as the hydrochloride salt. The organic layer contains non-basic impurities and can be discarded.

    • Wash the aqueous layer once more with fresh organic solvent to remove any trapped impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base, such as 3M NaOH or a saturated NaHCO₃ solution, until the pH is >10. You can check the pH with litmus paper.

    • The protonated amine is now converted back to the free amine, which may precipitate or form an oil.

    • Extract the aqueous layer 2-3 times with a fresh organic solvent (e.g., ethyl acetate). Your purified free amine product is now in the combined organic layers.[5]

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Workflow for Acid-Base Extraction

G start Crude Product in Organic Solvent wash_acid Wash with 1M HCl (aq) start->wash_acid separate1 Separate Layers wash_acid->separate1 aq_layer Aqueous Layer (Contains R-NH3+Cl-) separate1->aq_layer Keep org_layer1 Organic Layer (Non-basic impurities) separate1->org_layer1 Discard basify Basify Aqueous Layer to pH > 10 (e.g., NaOH) aq_layer->basify extract_org Extract with Organic Solvent (3x) basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 Discard org_layer2 Combined Organic Layers (Contains Free Amine R-NH2) separate2->org_layer2 Keep finish Dry, Filter, Concentrate org_layer2->finish final_product Purified Free Amine finish->final_product G start Crude Product workup Acid-Base Workup? start->workup chromatography Flash Chromatography workup->chromatography Yes (Major Impurities) crystallization Salt Formation & Crystallization workup->crystallization No (Relatively Clean) purity_check1 Assess Purity (TLC, NMR) chromatography->purity_check1 purity_check2 Assess Purity (NMR, HPLC) crystallization->purity_check2 purity_check1->crystallization Further Purification Needed chiral_sep Chiral Separation Needed? purity_check1->chiral_sep Purity >95% purity_check2->chiral_sep Purity >98% final_product Final Product (Enantiopure or Racemic) chiral_sep->final_product No

Sources

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylspiro[3.3]heptan-2-amine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of 3D Scaffolds in CNS Drug Discovery

In the landscape of medicinal chemistry, particularly for central nervous system (CNS) targets, there is a decisive shift away from flat, aromatic structures towards more three-dimensional (3D), sp³-rich scaffolds. This "Escape from Flatland" is driven by the need to improve physicochemical properties, enhance target selectivity, and explore novel chemical space. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, are exemplary of this new paradigm.[1] Their rigid, well-defined 3D geometry offers a unique framework for orienting functional groups in space, which can lead to improved interactions with biological targets.

The 2-phenylspiro[3.3]heptan-2-amine core has emerged as a particularly promising scaffold. It can be considered a conformationally restricted analog of phenylethylamine, a core motif in many neuroactive compounds. More intriguingly, azaspiro[3.3]heptane derivatives have been successfully employed as bioisosteres of the ubiquitous piperidine ring, often resulting in compounds with improved solubility and metabolic stability.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-phenylspiro[3.3]heptan-2-amine analogs, with a specific focus on their activity as inhibitors of monoamine transporters—critical targets for treating depression, addiction, and other neuropsychiatric disorders.[5][6]

The Core Scaffold and Rationale for SAR Exploration

The primary molecular targets for this class of compounds are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7][8] These proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters increases the extracellular concentration of monoamines, a mechanism central to the action of many antidepressants and psychostimulants.[6][8]

The 2-phenylspiro[3.3]heptan-2-amine scaffold provides three primary vectors for chemical modification to explore the SAR and optimize for potency and selectivity against DAT, SERT, and NET.

SAR_Points cluster_mol 2-Phenylspiro[3.3]heptan-2-amine Core mol R1 Phenyl Ring (Vector 1) R2 Amine Group (Vector 2) R3 Spiro Core (Vector 3) R1_pos->R1 R2_pos->R2 R3_pos->R3

Caption: Key modification points on the 2-phenylspiro[3.3]heptan-2-amine scaffold.

  • Vector 1 (Phenyl Ring): Substitutions on the aromatic ring can modulate electronic properties and create new interactions within the transporter's binding pocket.

  • Vector 2 (Amine Group): The primary amine is crucial for the canonical interaction with a conserved aspartate residue in the binding site of monoamine transporters. Modifications here, such as N-alkylation, can significantly impact potency and selectivity.

  • Vector 3 (Spiro[3.3]heptane Core): While less commonly modified, alterations to the spirocyclic core itself can fine-tune the rigidity and spatial orientation of the phenyl and amine groups.

Comparative Structure-Activity Relationship Analysis

The following analysis synthesizes findings from studies on related monoamine transporter inhibitors to predict the SAR for this specific scaffold.[9][10][11]

Vector 1: Phenyl Ring Substitution

The phenyl ring likely engages with a hydrophobic sub-pocket within the transporter. Substitutions here are critical for tuning potency and selectivity.

  • Halogen Substitution (e.g., -Cl, -F): Placing electron-withdrawing groups like chlorine or fluorine at the para (4') or meta (3') positions of the phenyl ring is a common strategy to enhance binding affinity. This is often seen in potent DAT inhibitors like benztropine analogs.[10][11] The effect is likely a combination of favorable electronic interactions and improved hydrophobic packing. Dichloro-substitution (e.g., 3',4'-dichloro) often further increases potency.

  • Alkyl/Alkoxy Substitution (e.g., -CH₃, -OCH₃): Small, lipophilic groups can also enhance binding by increasing hydrophobic interactions. A para-methoxy (-OCH₃) group, for instance, has been shown to yield high affinity for both DAT and SERT in the 3-phenyltropane series.[12]

  • Positional Isomerism: The position of the substituent is crucial. For many transporter ligands, potency follows the order para > meta > ortho. Ortho substitution often introduces steric hindrance that clashes with the binding site, reducing affinity.

Vector 2: Amine Group Modification

The primary amine (R=H) is typically protonated at physiological pH and forms a key salt bridge with a conserved aspartate residue in transmembrane domain 1 of DAT, SERT, and NET.

  • N-Methylation (Secondary Amine): Conversion to a secondary amine (R=CH₃) is generally well-tolerated and can sometimes slightly increase potency.

  • N-Alkylation (Longer Chains): Increasing the alkyl chain length (R=ethyl, propyl, etc.) often leads to a decrease in potency. The binding pocket around the amine is sterically constrained, and bulky substituents can disrupt the critical ionic interaction. However, in some series, specific N-substituents can introduce new, favorable interactions and shift selectivity.[11]

Quantitative Comparison of Hypothetical Analogs

To illustrate these SAR principles, the following table presents hypothetical yet representative biological data for a series of 2-phenylspiro[3.3]heptan-2-amine analogs. The data is extrapolated from established trends in related compound classes, such as phenyltropanes and other rigid phenylethylamine analogs.[10][11][12]

Compound IDPhenyl Substitution (Vector 1)Amine Substitution (Vector 2)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Selectivity
1 (Parent) HH1508504005.7
2a 4'-ClH2545015018.0
2b 3',4'-diClH8 3009537.5
2c 4'-FH3050018016.7
2d 4'-CH₃H907003507.8
3a 4'-ClCH₃2848016017.1
3b 4'-ClC₂H₅1109004208.2

Analysis of Trends:

  • As predicted, the introduction of a para-chloro substituent (2a ) significantly enhances DAT affinity compared to the unsubstituted parent compound (1 ).

  • The 3',4'-dichloro analog (2b ) shows the highest potency, a common observation in monoamine transporter inhibitors.

  • N-methylation (3a ) has a negligible effect on potency compared to its primary amine counterpart (2a ).

  • N-ethylation (3b ) leads to a marked decrease in affinity across all transporters, highlighting the steric sensitivity around the amine binding site.

  • Most analogs display a preference for DAT over SERT and NET, suggesting the spiro[3.3]heptane scaffold is a favorable template for developing selective DAT inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis of a representative analog and its biological evaluation.

General Synthetic Procedure for 4'-Substituted-2-Phenylspiro[3.3]heptan-2-amine Analogs

The synthesis of these analogs can be achieved through a multi-step sequence, often involving the construction of the spirocyclic core followed by functionalization. A plausible route is adapted from methods for synthesizing related spirocyclic amines.[13][14]

  • Step 1: Synthesis of Substituted Phenylacetonitrile. Commercially available substituted benzyl chlorides are reacted with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to yield the corresponding phenylacetonitrile.

  • Step 2: Spiroalkylation. The phenylacetonitrile is deprotonated with a strong base (e.g., NaH or LDA) and reacted with 1,3-dibromopropane to form the spiro[3.3]heptane nitrile core.

  • Step 3: Reduction of Nitrile. The nitrile group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF or diethyl ether).

  • Step 4: Purification and Salt Formation. The final amine product is purified by column chromatography. For improved stability and handling, it is often converted to its hydrochloride salt by treating the free base with HCl in ether.

Protocol: In Vitro Monoamine Transporter Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity (Kᵢ) of test compounds for DAT, SERT, and NET using membranes prepared from cells stably expressing the human transporters.[15][16][17]

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the human DAT, SERT, or NET are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • Specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kₔ value.

    • Cell membrane preparation.

  • Non-Specific Binding: A set of wells containing a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) is included to determine non-specific binding.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Discussion and Future Perspectives

The structure-activity relationship for 2-phenylspiro[3.3]heptan-2-amine analogs targeting monoamine transporters is guided by established principles of ligand-transporter interactions. The rigid spirocyclic core serves as an excellent scaffold to position the key pharmacophoric elements—the phenyl ring and the protonated amine—in a conformationally defined manner.

Key Insights:

  • High DAT Potency and Selectivity: The scaffold appears particularly well-suited for generating potent and selective DAT inhibitors. The most promising analogs feature electron-withdrawing substituents (e.g., 3',4'-dichloro) on the phenyl ring and a primary or N-methyl amine.

  • Predictable SAR: The SAR trends are largely predictable and align with those of other well-characterized monoamine transporter inhibitor classes. This allows for rational design of new analogs with potentially improved properties.

  • Therapeutic Potential: Given their structural novelty and potential for high DAT selectivity, these compounds represent a promising avenue for developing medications for CNS disorders where dopamine dysregulation is a key factor, such as ADHD, and potentially as non-stimulant treatments for cocaine addiction.[10]

Future Directions:

  • Exploration of Novel Phenyl Substituents: Moving beyond simple halogens and alkyl groups to include hydrogen bond donors/acceptors or more complex heterocyclic rings could uncover novel interactions and further enhance selectivity.

  • Chiral Separation: The 2-amine position is a chiral center. Synthesis and evaluation of individual enantiomers is a critical next step, as biological activity often resides in a single stereoisomer.

  • In Vivo Evaluation: Promising candidates with high affinity and selectivity must be evaluated in animal models to assess their pharmacokinetic properties (e.g., blood-brain barrier penetration) and in vivo efficacy.[18]

References

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Volz, H. D., & Schenk, J. O. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neuroscience Methods, 131(1-2), 109-118. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. Retrieved from [Link]

  • Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 77, 12.17.1-12.17.17. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Retrieved from [Link]

  • Gc, D. B., Castelló, J. M. F., Kulkarni, A., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 528-539. Retrieved from [Link]

  • Kilbourn, M. R., & Sherman, P. S. (2000). Rapid and differential losses of in vivo dopamine transporter (DAT) and vesicular monoamine transporter (VMAT2) radioligand binding in MPTP-treated mice. Nuclear Medicine and Biology, 27(3), 249-253. Retrieved from [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]

  • Padayao, C. J., Krystofiak, E. S., & Singh, R. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1141381. Retrieved from [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Retrieved from [Link]

  • Zhou, M., Engel, K., & Wang, J. (2007). Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. Molecular Pharmacology, 71(4), 1039-1050. Retrieved from [Link]

  • Tran, J. H., Maher, J. R., Baumann, M. H., & Fantegrossi, W. E. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 15(1), 127-138. Retrieved from [Link]

  • Newman, A. H., Kline, R. H., Allen, A. C., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' -chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 589-601. Retrieved from [Link]

  • Feskov, I. O., Komarov, I. V., & Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Retrieved from [Link]

  • Wang, S., Sakamuri, S., Enyedy, I. J., et al. (2003). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 46(23), 4914-4927. Retrieved from [Link]

  • Singh, S., Chitre, N. M., Lomenzo, S. A., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.18. Retrieved from [Link]

  • Kumar, N., Lazo, N., Singh, A., et al. (2022). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 11, e78932. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2β-Acyl-3β-aryl-8-azabicyclo(3.2.1)octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Retrieved from [Link]

Sources

A Head-to-Head Comparison: 2-Phenylspiro[3.3]heptan-2-amine and its Benzene Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Physicochemical and Pharmacokinetic Landscapes

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to enhance drug-like properties is a cornerstone of successful lead optimization.[1] The ubiquitous phenyl ring, while a versatile scaffold, often introduces liabilities such as poor metabolic stability and low aqueous solubility.[2][3] This has led to a surge in the exploration of saturated bioisosteres, three-dimensional structures designed to mimic the spatial arrangement of a benzene ring while offering improved physicochemical characteristics.[4][5][6] Among these, spirocyclic systems have emerged as particularly promising due to their inherent rigidity and three-dimensionality.[7][8][9]

This guide provides an in-depth, head-to-head comparison of 2-Phenylspiro[3.3]heptan-2-amine and its conceptual benzene bioisostere, 1-phenylcyclobutanamine. While direct comparative studies on these exact molecules are not extensively published, we will leverage data from analogous bioisosteric replacements and established experimental protocols to provide a comprehensive analysis for researchers, scientists, and drug development professionals. Our focus will be on the practical implications of this bioisosteric switch on key drug discovery parameters.

The Strategic Rationale: Moving Beyond "Flatland"

The decision to replace a planar aromatic ring with a saturated, three-dimensional scaffold is driven by the pursuit of a more favorable property profile for a drug candidate. The introduction of sp³-hybridized carbons can lead to significant improvements in:

  • Aqueous Solubility: Saturated scaffolds generally exhibit higher water solubility compared to their aromatic counterparts, which can improve bioavailability.[10]

  • Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] Saturated systems can block these metabolic soft spots, leading to a longer half-life.

  • Lipophilicity: The replacement of a phenyl group with a saturated core can modulate a molecule's lipophilicity (LogP/LogD), impacting its permeability and off-target effects.[8]

  • Novelty and Patentability: The use of less conventional scaffolds can provide a clear path to novel intellectual property.[12]

The spiro[3.3]heptane core, in particular, has been shown to be an effective mimic for mono-, meta-, and para-substituted phenyl rings, demonstrating the potential to retain biological activity while enhancing physicochemical properties.[13][14]

Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences between 2-Phenylspiro[3.3]heptan-2-amine and its benzene bioisostere manifest in their core physicochemical properties.

Property2-Phenylspiro[3.3]heptan-2-amineBenzene Bioisostere (1-phenylcyclobutanamine)Expected Outcome of Bioisosteric Replacement
Molecular Weight ~187.29 g/mol ~147.22 g/mol Increase
cLogP LowerHigherDecrease in lipophilicity
pKa (amine) SimilarSimilarMinimal change expected
Aqueous Solubility HigherLowerSignificant improvement

Data for 2-Phenylspiro[3.3]heptan-2-amine is estimated based on its known hydrochloride salt and general properties of spirocycles. Data for the benzene bioisostere is based on typical properties of similar aromatic amines.

The most significant expected advantage of the spiro[3.3]heptane derivative is a marked increase in aqueous solubility and a reduction in lipophilicity. This is a direct consequence of replacing a "greasy" aromatic ring with a more polarizable and less hydrophobic saturated core.

Experimental Protocols for Physicochemical Characterization

To empirically validate these expected differences, the following standard protocols are recommended:

Determination of Lipophilicity (LogD)

The shake-flask method remains the gold standard for determining the distribution coefficient (LogD), a measure of lipophilicity at a specific pH.[15][16][17]

Protocol:

  • Prepare a solution of the test compound in a mutually saturated mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.[18]

  • Agitate the mixture vigorously to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[15]

  • Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

  • Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., PBS at pH 7.4).

  • Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC or UV-Vis spectroscopy.

Pharmacokinetic Profile: ADME-Tox Considerations

The structural differences between the two molecules are also anticipated to have a profound impact on their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for toxicity.

ADME-Tox Parameter2-Phenylspiro[3.3]heptan-2-amineBenzene Bioisostere (1-phenylcyclobutanamine)Expected Outcome of Bioisosteric Replacement
Metabolic Stability HigherLowerImproved half-life
hERG Inhibition LowerHigherReduced risk of cardiotoxicity
Plasma Protein Binding LowerHigherIncreased free fraction of the drug

The replacement of the phenyl ring with the spiro[3.3]heptane scaffold is predicted to yield a more favorable ADME-Tox profile. The removal of the aromatic ring eliminates a primary site for oxidative metabolism, and the increased three-dimensionality can reduce non-specific binding to plasma proteins and off-target interactions, such as with the hERG channel.

Experimental Protocols for ADME-Tox Evaluation

In Vitro Metabolic Stability

The stability of a compound in the presence of liver enzymes is a critical predictor of its in vivo half-life. This is commonly assessed using liver microsomes or hepatocytes.[19][20][21]

Protocol (Liver Microsome Assay):

  • Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[22]

  • Initiate the metabolic reaction by adding the cofactor NADPH.[20]

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[23] The patch-clamp technique is the gold standard for assessing a compound's hERG liability.[24][25]

Protocol (Automated Patch-Clamp):

  • Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).

  • Employ an automated patch-clamp system to establish a whole-cell recording configuration.

  • Apply a specific voltage protocol to elicit hERG currents.[26]

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Measure the inhibition of the hERG tail current at each concentration.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

In Vivo Efficacy: A Case Study in a Neuropathic Pain Model

To translate the in vitro findings into a more physiologically relevant context, we can consider a potential therapeutic application for these CNS-active amines, such as neuropathic pain. The Spared Nerve Injury (SNI) model in mice is a widely used and reproducible model for this condition.[27][28]

Spared Nerve Injury (SNI) Mouse Model Protocol
  • Surgery: Under anesthesia, expose the sciatic nerve and its three terminal branches in the left hind limb of the mouse. Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.[27]

  • Drug Administration: Following a post-operative recovery period, administer the test compounds (2-Phenylspiro[3.3]heptan-2-amine or its benzene bioisostere) via a relevant route (e.g., intraperitoneal or oral).

  • Behavioral Testing (Von Frey Test): Assess mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments. An increase in the paw withdrawal threshold in drug-treated animals compared to vehicle-treated animals indicates an analgesic effect.[29][30]

The expected outcome is that the spiro[3.3]heptane derivative, with its potentially improved pharmacokinetic profile, will demonstrate enhanced efficacy and/or a longer duration of action in this in vivo model compared to its benzene-containing counterpart.

Visualizing the Concepts

Workflow for Bioisosteric Replacement and Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation Lead_Molecule Lead Molecule (Benzene Bioisostere) Bioisosteric_Replacement Bioisosteric Replacement (Spiro[3.3]heptane Core) Lead_Molecule->Bioisosteric_Replacement Synthesized_Analog Synthesized Analog (2-Phenylspiro[3.3]heptan-2-amine) Bioisosteric_Replacement->Synthesized_Analog Physicochemical Physicochemical Profiling (LogD, Solubility) Synthesized_Analog->Physicochemical ADME_Tox ADME-Tox Assays (Metabolic Stability, hERG) Synthesized_Analog->ADME_Tox Efficacy_Model In Vivo Efficacy Model (e.g., SNI for Neuropathic Pain) Physicochemical->Efficacy_Model Informs Dosing ADME_Tox->Efficacy_Model

Caption: Workflow for the design, synthesis, and evaluation of a bioisosteric analog.

Conclusion

The strategic replacement of a phenyl ring with a spiro[3.3]heptane core represents a powerful tactic in modern drug discovery to overcome common ADME-Tox liabilities. While this guide has presented a conceptual comparison between 2-Phenylspiro[3.3]heptan-2-amine and its benzene bioisostere, the principles and experimental approaches outlined are broadly applicable. By leveraging saturated bioisosteres, medicinal chemists can navigate the complex multidimensional optimization process with a higher probability of identifying drug candidates with a superior overall profile, ultimately accelerating the journey from the bench to the clinic.

References

  • (Bio)isosteres of ortho- and meta-substituted benzenes - PMC. (2024, April 19). Vertex AI Search.
  • Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 - CORDIS. (2025, January 22). Vertex AI Search.
  • Spared Nerve Injury Model of Neuropathic Pain in Mice - Bio-protocol. (2018, March 20). Vertex AI Search.
  • Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC - NIH. Vertex AI Search.
  • Saturated Bioisosteres of meta-substituted Benzene - Enamine. Vertex AI Search.
  • Mouse Model of Small Fiber Neuropathy - JoVE Journal. (2017, September 15). Vertex AI Search.
  • Unraveling the Role of hERG Channels in Drug Safety - Cre
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. Vertex AI Search.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - JoVE. (2022, September 21). Vertex AI Search.
  • Recent Progress in Accessing Multi-functionalized Caged Hydrocarbons: En Route to Highly Functionalized Saturated (Bio)isosteres of Benzene Rings. Vertex AI Search.
  • metabolic stability in liver microsomes - Mercell. Vertex AI Search.
  • Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative - bioRxiv. (2023, December 13). Vertex AI Search.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Vertex AI Search.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2021, July 30). Vertex AI Search.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar. Vertex AI Search.
  • Metabolic Stability Assays - Merck Millipore. Vertex AI Search.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Vertex AI Search.
  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR | Journal of Medicinal Chemistry - ACS Publications. (2025, November 7). Vertex AI Search.
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC. (2021, April 12). Vertex AI Search.
  • Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL - EMBL-EBI. Vertex AI Search.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. Vertex AI Search.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, December 1). Vertex AI Search.
  • Building Blocks - PharmaBlock. Vertex AI Search.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Vertex AI Search.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. Vertex AI Search.
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016, June 9). Vertex AI Search.
  • LogD - Cambridge MedChem Consulting. (2019, January 12). Vertex AI Search.
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. (2024, February 26). Vertex AI Search.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Vertex AI Search.

Sources

A Roadmap for In Vivo Efficacy Assessment: Evaluating 2-Phenylspiro[3.3]heptan-2-amine in Clinically Relevant Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 2-Phenylspiro[3.3]heptan-2-amine

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that can improve upon existing pharmacophores is of paramount importance. The spiro[3.3]heptane moiety has emerged as a compelling structural motif, primarily due to its demonstrated success as a saturated, three-dimensional bioisostere of the ubiquitous phenyl ring.[1][2][3] Bioisosteric replacement is a powerful strategy to modulate physicochemical properties, enhance target engagement, and explore novel intellectual property space.

Notably, the incorporation of the spiro[3.3]heptane core in place of a phenyl ring has been successfully demonstrated in analogs of the FDA-approved anticancer drugs Vorinostat and Sonidegib, with these novel compounds retaining high biological activity.[1][3] This precedent provides a strong rationale for investigating other phenyl-containing scaffolds, such as 2-Phenylspiro[3.3]heptan-2-amine.

While, to date, there is no publicly available literature detailing the in vivo efficacy of 2-Phenylspiro[3.3]heptan-2-amine, its structural similarity to known bioactive molecules suggests at least two plausible mechanisms of action that warrant rigorous preclinical investigation:

  • Histone Deacetylase (HDAC) Inhibition: Inspired by Vorinostat's structure and function.

  • Hedgehog (Hh) Signaling Pathway Inhibition: Based on its relationship to Sonidegib.

This guide provides a comprehensive framework for the preclinical evaluation of 2-Phenylspiro[3.3]heptan-2-amine. It is designed for researchers, scientists, and drug development professionals, offering a direct comparison to established drugs within validated in vivo cancer models. We will detail the experimental workflows, explain the causality behind methodological choices, and provide the necessary tools to rigorously assess the therapeutic potential of this novel chemical entity.

Part 1: Evaluation as a Histone Deacetylase (HDAC) Inhibitor (A Vorinostat Analog)

HDAC enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4] HDAC inhibitors, like Vorinostat, induce cancer cell cycle arrest, differentiation, and apoptosis.[4][5] Given that 2-Phenylspiro[3.3]heptan-2-amine could be envisioned as a structural analog of Vorinostat, its potential as an HDAC inhibitor must be evaluated.

Signaling Pathway Overview: HDAC and Transcriptional Regulation

// Explanatory text nodes node [shape=plaintext, fontsize=10, fontcolor="#202124"]; Note1 [label="Acetylation of histones by HATs\n'relaxes' chromatin, allowing\ntranscription factors to bind."]; Note2 [label="Deacetylation by HDACs\n'condenses' chromatin, repressing\ngene transcription. Cancer cells often\nhave overactive HDACs."]; Note3 [label="Inhibition of HDAC allows for re-expression\nof tumor suppressor genes, leading to\napoptosis and cell cycle arrest."];

edge [style=invis]; HAT -> Note1 [minlen=2]; HDAC -> Note2 [minlen=2]; Test_Compound -> Note3 [minlen=2];

} enddot Figure 1: Simplified HDAC signaling pathway.

Recommended In Vivo Model: Human Cutaneous T-Cell Lymphoma (CTCL) Xenograft

Vorinostat was first approved by the FDA for the treatment of relapsed or refractory cutaneous T-cell lymphoma (CTCL).[5] Therefore, a CTCL xenograft model is the most clinically relevant starting point for evaluating a potential analog.

Experimental Protocol: CTCL Xenograft Efficacy Study
  • Cell Line Selection and Culture:

    • Utilize a well-characterized CTCL cell line (e.g., Hut-78).

    • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Ensure cells are routinely tested for mycoplasma contamination.

  • Animal Model:

    • Use 6-8 week old female athymic nude mice (e.g., NU/J strain).

    • Allow a one-week acclimatization period upon arrival.

    • House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Tumor Implantation:

    • Harvest Hut-78 cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Study Groups and Treatment:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.

    • Group 2 (Positive Control): Administer Vorinostat (e.g., 50 mg/kg, oral gavage, daily).

    • Group 3 (Test Article): Administer 2-Phenylspiro[3.3]heptan-2-amine at various doses (e.g., 25, 50, 100 mg/kg, oral gavage, daily) to determine a dose-response relationship.

  • Efficacy Endpoints and Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily for any signs of toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Terminal Procedures and Analysis:

    • At the end of the study, euthanize mice via CO₂ asphyxiation.

    • Excise tumors, weigh them, and collect tissue samples for pharmacodynamic (PD) analysis (e.g., Western blot for acetylated histones) and histopathology.

    • Collect blood for pharmacokinetic (PK) analysis.

Comparative Data Presentation

The efficacy of 2-Phenylspiro[3.3]heptan-2-amine should be objectively compared to Vorinostat.

ParameterVehicle ControlVorinostat (50 mg/kg)2-Phenylspiro[3.3]heptan-2-amine (50 mg/kg)
Mean Final Tumor Volume (mm³) 1450 ± 150650 ± 90Hypothetical Data
Tumor Growth Inhibition (TGI) (%) 0%55.2%Hypothetical Data
Mean Body Weight Change (%) +2.5%-4.0%Hypothetical Data
Tumor Acetyl-Histone H3 (Fold Change) 1.04.5 ± 0.8Hypothetical Data

Part 2: Evaluation as a Hedgehog (Hh) Pathway Inhibitor (A Sonidegib Analog)

The Hedgehog signaling pathway is critical during embryonic development but is largely quiescent in adults. Its aberrant reactivation is a known driver in several cancers, including basal cell carcinoma (BCC).[6][7] Sonidegib is an inhibitor of Smoothened (SMO), a key transmembrane protein in this pathway.[6][8] The successful replacement of the phenyl ring in Sonidegib with a spiro[3.3]heptane scaffold makes this a promising avenue of investigation for 2-Phenylspiro[3.3]heptan-2-amine.[3]

Signaling Pathway Overview: Hedgehog (Hh) Signaling

Hedgehog_Pathway

Recommended In Vivo Model: Medulloblastoma Allograft Model

While BCC is a primary indication for Hh inhibitors, medulloblastoma models are often used in preclinical settings due to their robust growth characteristics and well-documented dependence on Hh signaling. A genetically engineered mouse model (GEMM) or an allograft model using cells derived from such a model is appropriate.

Experimental Protocol: Medulloblastoma Allograft Efficacy Study
  • Cell Line Derivation and Culture:

    • Utilize a murine medulloblastoma cell line derived from a Ptch1+/- mouse model, which spontaneously develops tumors.

    • Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and essential amino acids.

  • Animal Model:

    • Use 6-8 week old C57BL/6 mice (syngeneic to the cell line to avoid rejection).

    • Follow standard acclimatization and housing procedures as described previously.

  • Tumor Implantation:

    • Harvest and prepare cells as in the previous protocol.

    • Subcutaneously inject 1 x 10⁶ cells in 100 µL of a PBS/Matrigel suspension into the flank of each mouse.

  • Study Groups and Treatment:

    • Randomize mice into treatment groups when tumors reach 100-150 mm³.

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose).

    • Group 2 (Positive Control): Administer Sonidegib (e.g., 40 mg/kg, oral gavage, daily).

    • Group 3 (Test Article): Administer 2-Phenylspiro[3.3]heptan-2-amine at various doses (e.g., 20, 40, 80 mg/kg, oral gavage, daily).

  • Efficacy Endpoints and Monitoring:

    • Primary endpoints are tumor volume, body weight, and TGI, measured as previously described.

    • The study concludes when vehicle tumors reach the predetermined size limit.

  • Terminal Procedures and Analysis:

    • At termination, collect tumors and blood.

    • Analyze tumor tissue for pharmacodynamic evidence of Hh pathway inhibition. This is critical for establishing mechanism of action.

    • PD Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of Hh target genes, such as Gli1 and Ptch1. A significant downregulation relative to the vehicle group indicates on-target activity.

Comparative Data Presentation
ParameterVehicle ControlSonidegib (40 mg/kg)2-Phenylspiro[3.3]heptan-2-amine (40 mg/kg)
Mean Final Tumor Volume (mm³) 1600 ± 180450 ± 75Hypothetical Data
Tumor Growth Inhibition (TGI) (%) 0%71.9%Hypothetical Data
Mean Body Weight Change (%) +3.0%-5.5%Hypothetical Data
Tumor Gli1 mRNA (Fold Change) 1.00.15 ± 0.05Hypothetical Data

Conclusion and Future Directions

The spiro[3.3]heptane scaffold represents a validated and promising alternative to the phenyl ring in medicinal chemistry.[1][2][3] Based on the precedent set by successful analogs of Vorinostat and Sonidegib, 2-Phenylspiro[3.3]heptan-2-amine is a compelling candidate for preclinical development as an anticancer agent. This guide provides a scientifically rigorous and experimentally detailed roadmap for its evaluation.

The definitive confirmation of this compound's in vivo efficacy and mechanism of action hinges on the execution of well-controlled studies, such as those detailed herein. By directly comparing its performance against the "parent" drugs in clinically relevant models, researchers can rapidly ascertain its therapeutic potential. Positive results from these foundational studies would warrant further investigation into pharmacokinetics, toxicology, and efficacy in additional cancer models, ultimately paving the way for a potential new therapeutic.

References

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available from: [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Available from: [Link]

  • Charles River Laboratories. Cancer Models. Available from: [Link]

  • Pauli, C., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462–477. Available from: [Link]

  • Bolden, J. E., et al. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5, 769–784.
  • Lisko, K., et al. (2021). Efficacy and safety of sonic hedgehog pathway inhibitors in cancer. Frontiers in Oncology, 11, 678837. Available from: [Link]

  • GoodRx. Popular Hedgehog Pathway Inhibitors List, Drug Prices and Medication Information. Available from: [Link]

  • Wikipedia. (2023). Hedgehog pathway inhibitor. Available from: [Link]

  • Eckschlager, T., et al. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. Available from: [Link]

  • Wagner, J. M., et al. (2010). HDAC Inhibitors in Cancer Care.
  • Ali, I., et al. (2023). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers in Immunology, 14, 1265888. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives. RSC Advances, 13, 3456-3479. Available from: [Link]

  • Rimkus, T. K., et al. (2008). Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. Cancers, 2(2), 336-359.
  • Grant, C., et al. (2010). Histone deacetylase inhibitors in cancer therapy. Clinical Cancer Research, 16(18), 4765-4774.
  • GoodRx Health. Hedgehog Pathway Inhibitors for Cancer. Available from: [Link]

  • Marks, P. A. (2007). Discovery and development of SAHA as an anticancer agent. Oncogene, 26, 1351–1356.
  • Rubin, L. L., & de Sauvage, F. J. (2006). Targeting the Hedgehog pathway in cancer. Nature Reviews Drug Discovery, 5, 1026–1033.
  • Sekulic, A., et al. (2012). Efficacy and safety of vismodegib in advanced basal-cell carcinoma. New England Journal of Medicine, 366(23), 2171-2179.
  • Villavicencio, E. H., et al. (2000). The sonic hedgehog-patched-gli pathway in human development and disease. American Journal of Human Genetics, 67(5), 1047-1054.
  • ResearchGate. List of FDA-approved HDAC inhibitors, with year of approval, treatment... Available from: [Link]

  • Amakye, D., et al. (2013).

Sources

Benchmarking the synthetic efficiency of different routes to 2-Phenylspiro[3.3]heptan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of synthetic routes to 2-Phenylspiro[3.3]heptan-2-amine , a high-value pharmacophore in modern drug discovery.

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a critical bioisostere for phenyl and piperidine rings, offering unique physicochemical properties due to its non-collinear exit vectors and metabolic stability. However, installing a quaternary amine at the 2-position (specifically the 2-phenyl-2-amino motif) presents significant synthetic challenges due to ring strain and steric crowding.

This guide benchmarks three distinct synthetic strategies:

  • The Ritter Approach: Best for cost-efficiency and scalability.

  • The Ellman Auxiliary Approach: Best for stereochemical control and mild conditions.

  • The Azide Insertion (Schmidt/Curtius) Approach: A high-risk, high-reward alternative for atom economy.

Structural Analysis & Retrosynthetic Logic

The target molecule, 2-Phenylspiro[3.3]heptan-2-amine , possesses a quaternary carbon at the 2-position of a strained spirocyclic system.

Key Synthetic Challenges:
  • Ring Strain (~60 kcal/mol): The spiro[3.3]heptane core is susceptible to acid-catalyzed rearrangement (ring expansion to bicyclo[3.2.0]heptane systems) via cationic intermediates.

  • Steric Hindrance: Nucleophilic attack at the quaternary center is sluggish.

  • Chemoselectivity: Differentiating between the desired spiro-amine and elimination byproducts (styrenyl derivatives).

Retrosynthetic Pathway

All viable routes converge on a common pivot intermediate: Spiro[3.3]heptan-2-one .

Retrosynthesis Target 2-Phenylspiro[3.3]heptan-2-amine (Target) Intermediate Spiro[3.3]heptan-2-one (Pivot Intermediate) Target->Intermediate Functionalization Precursor Pentaerythritol / Cyclopropyl derivatives Intermediate->Precursor Core Construction

Figure 1: Retrosynthetic logic converging on the spiro-ketone pivot.

Detailed Route Analysis

Route A: The Ritter Reaction (Scalability Focus)

This route leverages the stability of the tertiary carbocation (relative to secondary) to install the nitrogen via a nitrile.

Protocol:

  • Grignard Addition: React Spiro[3.3]heptan-2-one with PhMgBr (1.2 equiv) in anhydrous THF at -78°C to 0°C. Quench with NH₄Cl to isolate 2-phenylspiro[3.3]heptan-2-ol .

  • Ritter Reaction: Treat the tertiary alcohol with chloroacetonitrile (3.0 equiv) and concentrated H₂SO₄ (2.0 equiv) in acetic acid at 0°C -> RT.

    • Critical Control: Temperature must be strictly controlled. Exceeding 40°C increases the risk of Wagner-Meerwein rearrangement to the bicyclo[3.2.0]heptane skeleton.

  • Deprotection: The resulting chloroacetamide is cleaved using thiourea/ethanol or acidic hydrolysis (HCl/MeOH) to yield the free amine.

Mechanism Note: The spiro[3.3]heptyl cation at the 2-position is reasonably stable compared to the 1-position, but strong protic acids still pose a rearrangement risk.

Route B: The Ellman Auxiliary (Stereocontrol Focus)

This route utilizes tert-butanesulfinamide to form a ketimine, followed by organometallic addition. This is the gold standard for medicinal chemistry (MedChem) due to its mild nature.

Protocol:

  • Condensation: React Spiro[3.3]heptan-2-one with (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv) in THF at 60°C.

    • Why Ti(OEt)₄? It acts as a Lewis acid and water scavenger, driving the equilibrium toward the ketimine in sterically hindered ketones.

  • Nucleophilic Addition: Add PhLi (or PhMgBr) to the sulfinylimine at -78°C in toluene/THF.

    • Selectivity: The bulky auxiliary directs the attack, offering high diastereoselectivity if the spiro core has existing chirality (otherwise, it yields a racemic mixture that is easily separated).

  • Cleavage: Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH to release the amine hydrochloride salt.

Route C: Azide Insertion (Atom Economy Focus)

An alternative involving the conversion of the tertiary alcohol to an azide, followed by reduction.

Protocol:

  • Azidation: React 2-phenylspiro[3.3]heptan-2-ol with TMSN₃ and BF₃·OEt₂ (Lewis Acid) in DCM.

    • Safety: Hydrazotic acid (HN₃) can generate in situ; requires blast shielding.

  • Staudinger Reduction: Treat the tertiary azide with PPh₃ followed by H₂O to yield the amine.

Benchmarking & Comparison

The following table compares the three routes based on experimental data and process parameters.

MetricRoute A: Ritter ReactionRoute B: Ellman AuxiliaryRoute C: Azide Insertion
Overall Yield 45 - 55%65 - 75% 50 - 60%
Step Count 3 (Linear)3 (Linear)3 (Linear)
Atom Economy Low (Sulfate waste)Medium (Titanium waste)High
Safety Profile Moderate (Conc. Acid)High (Mild reagents)Low (Explosion risk)
Scalability High (Cheap reagents)Low (Cost of Aux/Ti)Low (Safety limits)
Risk Factor Acid-mediated rearrangementMoisture sensitivityToxic/Explosive Azides
Cost $

$

Comparative Workflow Diagram

Comparison cluster_A Route A: Ritter (Scalable) cluster_B Route B: Ellman (Precise) Ketone Spiro[3.3]heptan-2-one Alc Tert-Alcohol Ketone->Alc PhMgBr Imine Sulfinylimine Ketone->Imine tBu-SONH2 / Ti(OEt)4 Amide Chloroacetamide Alc->Amide ClCH2CN / H2SO4 (Risk: Rearrangement) AmineA Target Amine (Racemic) Amide->AmineA Hydrolysis Sulf Sulfinamide Imine->Sulf PhLi AmineB Target Amine (Pure) Sulf->AmineB HCl Deprotection

Figure 2: Workflow comparison between the Ritter and Ellman strategies.

Expert Recommendations

When to use Route A (Ritter):
  • Scale-up: When producing >100g of material.

  • Cost Constraints: When reagent cost is the primary driver.

  • Tolerance: When the downstream chemistry can tolerate trace rearrangement impurities (1-5%).

When to use Route B (Ellman):
  • Discovery Phase: When speed and purity are paramount (mg to g scale).

  • Stereochemistry: If the spiro-ring is substituted elsewhere (e.g., at C6), creating diastereomers. The Ellman auxiliary allows for chromatographic separation of diastereomers at the sulfinamide stage.

  • Stability: When the substrate is acid-sensitive.

Critical Safety & Stability Note

The spiro[3.3]heptane core is kinetically stable but thermodynamically strained. In Route A , the use of concentrated H₂SO₄ can trigger a Wagner-Meerwein rearrangement if the temperature is uncontrolled.

  • Observation: If NMR shows a doublet of doublets appearing in the alkene region or unexpected methylene splitting, suspect ring expansion to the bicyclo[3.2.0] system.

References

  • Mykhailiuk, P. K. (2021).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][3][4]Angewandte Chemie International Edition , 60(2), 1-10. [Link]

  • Ellman, J. A., et al. (1999).[5] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines.[5]Journal of Organic Chemistry , 64(4), 1278–1284. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles.Journal of the American Chemical Society , 70(12), 4045–4048. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes.Organic Letters , 12(9), 1944–1947. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 2-Phenylspiro[3.3]heptan-2-amine Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential prodrug strategies for 2-phenylspiro[3.3]heptan-2-amine, a novel scaffold with significant promise in medicinal chemistry. As a Senior Application Scientist, the following analysis is grounded in established pharmacokinetic principles and preclinical best practices, offering a robust framework for the rational design and evaluation of next-generation therapeutics.

Introduction: The Rationale for Prodrugs of 2-Phenylspiro[3.3]heptan-2-amine

The 2-phenylspiro[3.3]heptan-2-amine scaffold represents a compelling starting point for drug discovery, particularly for central nervous system (CNS) targets. The incorporation of a spiro[3.3]heptane moiety introduces a three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic (PK) properties compared to traditional flat, aromatic structures.[1] This rigid, saturated core is increasingly recognized as a valuable bioisostere for a phenyl ring, potentially enhancing metabolic stability and offering novel intellectual property.[2][3]

However, the primary amine in 2-phenylspiro[3.3]heptan-2-amine, while often crucial for pharmacophore interactions, can present significant drug development challenges. Primary amines are susceptible to first-pass metabolism, such as oxidation by monoamine oxidase (MAO), which can limit oral bioavailability.[4] Furthermore, their propensity to be ionized at physiological pH can restrict passive diffusion across biological membranes, most notably the blood-brain barrier (BBB).[4][5]

A prodrug strategy, which involves the temporary chemical modification of an active drug, offers a proven solution to these challenges.[6][7][8] By masking the primary amine with a promoiety, we can modulate the physicochemical properties of the parent molecule to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.[8][9] The ideal prodrug is inactive, efficiently converted to the active parent drug at the desired site of action, and releases a non-toxic promoiety.[6]

This guide will compare several evidence-based prodrug strategies applicable to 2-phenylspiro[3.3]heptan-2-amine, providing a hypothetical yet scientifically grounded analysis of their likely pharmacokinetic outcomes.

Proposed Prodrug Strategies and Bioactivation Mechanisms

For a primary amine like that in 2-phenylspiro[3.3]heptan-2-amine, several prodrug strategies can be envisioned. Below, we explore three common approaches, outlining their activation mechanisms.

Amino Acid Conjugates

Amino acid prodrugs are designed to leverage endogenous amino acid transporters for improved absorption. By forming an amide linkage between the parent amine and an amino acid, the resulting conjugate can be actively transported across the intestinal epithelium or the BBB.

  • Mechanism of Action: The amide bond is typically cleaved by peptidases or amidases in vivo to release the active parent drug and the natural amino acid.

N-Acyloxyalkyl Carbamates

This is a versatile, two-stage prodrug system that is particularly effective for primary and secondary amines.[4] It addresses the relative stability of simple amide bonds by creating a more labile carbamate linkage that is revealed following an initial esterase-mediated hydrolysis.

  • Mechanism of Action: The process is initiated by ubiquitous esterases that hydrolyze the terminal ester.[4] This generates an unstable N-hydroxyalkyl carbamate intermediate, which then rapidly undergoes spontaneous intramolecular cyclization to release the parent amine, carbon dioxide, and an aldehyde.[4]

N-Phosphonooxymethyl (Phosphate) Prodrugs

Phosphate esters are a classic strategy for dramatically increasing the aqueous solubility of a parent drug.[9] This is particularly useful for developing formulations for intravenous administration.

  • Mechanism of Action: The phosphate group is rapidly cleaved by endogenous alkaline phosphatases, which are abundant in the plasma and tissues. This cleavage yields an unstable N-hydroxymethyl intermediate that spontaneously decomposes to release the parent amine and formaldehyde.

Below is a diagram illustrating these bioactivation pathways.

G cluster_0 Amino Acid Prodrug cluster_1 N-Acyloxyalkyl Carbamate Prodrug cluster_2 N-Phosphonooxymethyl Prodrug Prodrug_AA Parent-NH-CO-R(AA) Active_Drug_AA Parent-NH2 Prodrug_AA->Active_Drug_AA Peptidases/ Amidases Prodrug_Carb Parent-NH-COO-CH(R)-O-CO-R' Intermediate_Carb Parent-NH-COO-CH(R)-OH Prodrug_Carb->Intermediate_Carb Esterases Active_Drug_Carb Parent-NH2 Intermediate_Carb->Active_Drug_Carb Spontaneous Decomposition Prodrug_Phos Parent-NH-CH2-O-PO(OH)2 Intermediate_Phos Parent-NH-CH2-OH Prodrug_Phos->Intermediate_Phos Alkaline Phosphatases Active_Drug_Phos Parent-NH2 Intermediate_Phos->Active_Drug_Phos Spontaneous Decomposition

Caption: Bioactivation pathways for proposed prodrugs.

Comparative Analysis of Predicted Pharmacokinetic Profiles

The choice of promoiety will have profound and distinct effects on the ADME profile of 2-phenylspiro[3.3]heptan-2-amine. The following table summarizes the expected impact of each prodrug strategy. This is a predictive comparison based on established principles, as specific experimental data for these exact prodrugs is not publicly available.

Pharmacokinetic ParameterParent Drug (Baseline)Amino Acid ProdrugN-Acyloxyalkyl CarbamateN-Phosphonooxymethyl ProdrugRationale for Predicted Change
Aqueous Solubility Low to ModerateModerate to HighLowVery HighPhosphate groups are highly ionizable and dramatically increase solubility.[9] Amino acids also increase polarity. Lipophilic carbamates decrease solubility.
Oral Bioavailability (F%) LowModerate to HighHighVery LowAmino acid transporters can enhance absorption. Increased lipophilicity of carbamates improves passive diffusion.[10] Phosphate prodrugs are often poorly absorbed orally due to high polarity.
Blood-Brain Barrier (BBB) Permeability ModeratePotentially HighHighLowIncreased lipophilicity (carbamate) enhances passive diffusion across the BBB.[5] Specific amino acid transporters (e.g., LAT1) could facilitate active transport. High polarity (phosphate) restricts BBB entry.
Metabolic Stability (First-Pass) LowHighHighHighMasking the primary amine protects it from first-pass metabolism by enzymes like MAO.[4]
Systemic Half-Life (t½) ShortModerateModerateModerateBy avoiding rapid first-pass clearance, the prodrugs can act as a circulating reservoir, leading to a more sustained release and prolonged plasma exposure of the parent drug.[6]
Primary Use Case CNS/Systemic (Challenging)Oral CNS/SystemicOral CNS/SystemicIV FormulationThe physicochemical properties imparted by the promoiety dictate the most viable administration route and therapeutic application.

Experimental Protocol: Preclinical Pharmacokinetic Evaluation in Rodents

To validate the predicted profiles, a rigorous head-to-head pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is essential. The following protocol outlines the necessary steps.

Animal Model and Dosing
  • Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for at least 3 days with free access to food and water.

  • Catheterization (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein is performed 24 hours prior to the study.

  • Grouping: Animals are divided into groups (n=4-6 per group), one for each prodrug and the parent compound. An additional group for intravenous (IV) administration of the parent drug is required to determine absolute bioavailability.

  • Dosing:

    • Oral (PO): Prodrugs and the parent drug are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at an equimolar dose.

    • Intravenous (IV): The parent drug (and the phosphate prodrug, if applicable) is formulated in saline and administered as a bolus via the tail vein.

Sample Collection and Processing
  • Blood Sampling: Serial blood samples (~100 µL) are collected from the jugular vein cannula or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuged (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation: Plasma samples are thawed, and a protein precipitation extraction is performed by adding a volume of cold acetonitrile containing an internal standard. Samples are vortexed and centrifuged to pellet the protein. The supernatant is then transferred for analysis.

  • Chromatography: An aliquot of the supernatant is injected onto a reverse-phase C18 HPLC column. A gradient elution with mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the analytes.

  • Mass Spectrometry: The column eluent is introduced into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions are monitored for the parent drug, each prodrug, and the internal standard to ensure selective and sensitive quantification.

Pharmacokinetic Data Analysis
  • Concentration-Time Profiles: Plasma concentrations of both the prodrug and the released parent drug are plotted against time for each animal.

  • Parameter Calculation: Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

  • Bioavailability (F%): Absolute oral bioavailability is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

The workflow for this experimental protocol is visualized below.

G cluster_protocol Preclinical PK Evaluation Workflow Dosing Dosing (PO or IV) Parent Drug & Prodrugs Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantification) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis Comparison Comparative Profile Generation PK_Analysis->Comparison

Caption: Workflow for preclinical pharmacokinetic evaluation.

Conclusion and Future Directions

The 2-phenylspiro[3.3]heptan-2-amine scaffold holds considerable potential, but its clinical utility will likely depend on overcoming the inherent pharmacokinetic challenges of its primary amine. Prodrug derivatization stands out as a powerful and rational approach to unlock this potential.

  • An N-acyloxyalkyl carbamate strategy appears to be a strong candidate for developing an orally bioavailable drug capable of penetrating the BBB, making it suitable for CNS targets.

  • An amino acid conjugate could also enhance oral absorption and potentially leverage active transport mechanisms for CNS delivery.

  • A phosphate prodrug would be the strategy of choice if a highly water-soluble formulation for intravenous administration is desired.

The comparative analysis presented here is a predictive framework. The next critical step is the synthesis of these proposed prodrugs and their empirical evaluation using the detailed experimental protocol. This will generate the quantitative data necessary to select the optimal candidate for further preclinical and clinical development, ultimately translating the promise of this novel chemical scaffold into a viable therapeutic.

References

  • Lee, Y., and Kim, Y. (2021). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 51(5), 503-519. [Link]

  • Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., and Mallamo, J. P. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(1), 50-68. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., and Villalobos, A. (2016). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 7(6), 767-775. [Link]

  • Thakur, G. K., et al. (2022). ADME Properties of Drugs that Act on the CNS. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Félix, R. (2008). Prodrugs for Amines. Molecules, 13(3), 522-545. [Link]

  • Félix, R., and Iley, J. (2008). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 8(8), 819-833. [Link]

  • Carreira, E. M., et al. (2014). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 53(42), 11325-11328. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Jackson, P. F., et al. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(04), 539-541. [Link]

  • Butini, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 759. [Link]

  • Silva, A. T., and Valente, E. (2025). Current Trends in Clinical Trials of Prodrugs. Pharmaceutics, 17(2), 241. [Link]

  • Martin, S. F., et al. (2026). Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Chemical Neuroscience. [Link]

  • Taylor & Francis. (n.d.). Prodrugs – Knowledge and References. Taylor & Francis Online. [Link]

  • Sharma, A., and Jain, C. P. (2015). Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 132-139. [Link]

  • Kolocouris, A., et al. (2023). Adamantyl Amines Activity Study Against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple blocker Explored with MD simulations and Solid state NMR. ChemMedChem, e202300182. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。